molecular formula C9H11NO2 B1282791 2-Propylisonicotinic acid CAS No. 57663-82-8

2-Propylisonicotinic acid

Cat. No.: B1282791
CAS No.: 57663-82-8
M. Wt: 165.19 g/mol
InChI Key: RNLPLVSFHJFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylisonicotinic acid is a chemical compound based on the isonicotinic acid structure, which serves as a key precursor and building block in medicinal chemistry and materials science . Isonicotinic acid derivatives are recognized for their significant potential in pharmaceutical research, particularly in the development of novel anticancer agents . Studies on related compounds have demonstrated that structural modifications to the isonicotinic acid core can yield molecules with potent inhibitory activity against various human cancer cell lines, including lung (A549), colorectal (HCT-116), and breast (MCF-7) cancers . The rigid structure of the isonicotinic acid moiety, featuring O and N donors on opposite sides, also makes it an excellent linear bridge ligand for constructing advanced materials . It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), particularly those incorporating lanthanide (Ln) and transition metal (TM) ions, which are of interest for their functional properties . Furthermore, the isonicotinic acid pharmacophore is well-established in antimicrobial research, with mechanisms of action that can involve the formation of active adducts that inhibit essential enzymes . This compound provides researchers with a valuable intermediate to explore these and other innovative applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLPLVSFHJFQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542335
Record name 2-Propylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57663-82-8
Record name 2-Propylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propylisonicotinic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylisonicotinic acid, also known as 2-propyl-4-pyridinecarboxylic acid, is a key chemical intermediate, most notably recognized as the precursor to the second-line anti-tuberculosis drug, prothionamide. The development of prothionamide was a progression from its analogue, ethionamide, which was first synthesized in 1956.[1] Prothionamide, the n-propyl derivative, was developed in an effort to enhance the tolerability of the thioamide class of anti-tuberculosis agents. This document provides a comprehensive overview of the historical context of its discovery and a detailed technical guide to its chemical synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the search for more effective and better-tolerated treatments for tuberculosis in the mid-20th century. Following the introduction of isoniazid in 1952, a derivative of isonicotinic acid, research into related pyridine compounds flourished. Ethionamide (2-ethyl-4-pyridinecarbothioamide) was synthesized in 1956 and demonstrated significant antitubercular activity.[1] However, its use was often limited by adverse gastrointestinal side effects. This led to the development of prothionamide (2-propyl-4-pyridinecarbothioamide) with the aim of improving the therapeutic index. Consequently, the synthesis of its direct precursor, this compound, became a necessary area of chemical investigation. While the precise date of the first synthesis of this compound is not prominently documented, its development logically followed the establishment of prothionamide as a clinical candidate.

Chemical Synthesis

The primary and most well-documented route for the synthesis of this compound involves a two-step process starting from 4-cyanopyridine:

  • Alkylation of 4-Cyanopyridine: Introduction of a propyl group at the 2-position of the pyridine ring.

  • Hydrolysis of the Cyano Group: Conversion of the nitrile functional group to a carboxylic acid.

Key Synthetic Intermediates

The synthesis proceeds through the key intermediate, 2-propyl-4-cyanopyridine .

Experimental Protocols

This step is achieved through a homolytic alkylation of 4-cyanopyridine. A common method involves the silver nitrate-catalyzed oxidative decarboxylation of an alkanoic acid, in this case, n-butyric acid, to generate propyl radicals which then attack the pyridine ring.

Detailed Protocol:

  • To a reaction vessel containing 4-cyanopyridine (1.0 eq) and silver nitrate (AgNO₃, catalytic amount) in an appropriate solvent (e.g., water), add n-butyric acid (1.1 eq).

  • Heat the mixture to 90-100 °C.

  • Slowly add a solution of a persulfate, such as ammonium persulfate ((NH₄)₂S₂O₈), to initiate the radical reaction.

  • Maintain the reaction at an elevated temperature for a specified period to ensure complete reaction.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product is purified, often by column chromatography, to yield pure 2-propyl-4-cyanopyridine.

The nitrile group of 2-propyl-4-cyanopyridine is hydrolyzed to a carboxylic acid, typically under basic or acidic conditions. Alkaline hydrolysis is commonly employed.

Detailed Protocol:

  • Dissolve 2-propyl-4-cyanopyridine (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Heat the mixture under reflux for several hours to drive the hydrolysis to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid, HCl) to the isoelectric point of the amino acid to precipitate the product.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Quantitative Data
StepReactantsReagentsConditionsYieldPurityReference
1. Alkylation 4-Cyanopyridine, n-Butyric AcidAgNO₃, (NH₄)₂S₂O₈90-100 °CNot explicitly statedNot explicitly stated
2. Hydrolysis 2-Propyl-4-cyanopyridineAqueous NaOHReflux81-86%Not explicitly stated

Prothionamide: Mechanism of Action

This compound serves as the precursor for the anti-tuberculosis drug prothionamide. Prothionamide is a prodrug that requires activation within the Mycobacterium tuberculosis cell to exert its therapeutic effect.

The mechanism of action involves the following key steps:

  • Activation: Prothionamide is activated by the mycobacterial enzyme EthA, a flavin monooxygenase. This enzymatic oxidation converts the thioamide group into a reactive species.

  • Target Inhibition: The activated form of prothionamide covalently binds to and inhibits the enzyme InhA, which is an enoyl-acyl carrier protein reductase.

  • Mycolic Acid Synthesis Inhibition: InhA is a crucial enzyme in the fatty acid synthesis pathway (FAS-II) of mycobacteria, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that are major components of the mycobacterial cell wall.

  • Cell Wall Disruption: Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall structure. This increases the permeability of the cell wall, rendering the bacterium susceptible to osmotic stress and other antimicrobial agents, ultimately leading to cell death.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis 4-Cyanopyridine 4-Cyanopyridine Radical_Alkylation Radical Alkylation (AgNO3 / (NH4)2S2O8) 4-Cyanopyridine->Radical_Alkylation n-Butyric_Acid n-Butyric_Acid n-Butyric_Acid->Radical_Alkylation 2-Propyl-4-cyanopyridine 2-Propyl-4-cyanopyridine Radical_Alkylation->2-Propyl-4-cyanopyridine Hydrolysis Alkaline Hydrolysis (NaOH, H2O, Reflux) 2-Propyl-4-cyanopyridine->Hydrolysis 2-Propylisonicotinic_Acid This compound Hydrolysis->2-Propylisonicotinic_Acid

Caption: Synthesis workflow for this compound.

Prothionamide_Mechanism Prothionamide Prothionamide EthA EthA (Monooxygenase) Prothionamide->EthA Activation Activated_Prothionamide Activated Prothionamide EthA->Activated_Prothionamide InhA InhA (Enoyl-ACP reductase) Activated_Prothionamide->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Mycobacterial_Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall Maintains Bacterial_Cell_Death Bacterial Cell Death Mycobacterial_Cell_Wall->Bacterial_Cell_Death Disruption leads to

Caption: Mechanism of action of Prothionamide.

References

2-Propylisonicotinic Acid: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylisonicotinic acid, a derivative of the well-established pharmacophore isonicotinic acid, presents a molecule of interest for potential therapeutic applications. This technical guide provides a detailed examination of its physicochemical properties, offering both predicted quantitative data and detailed experimental protocols for their determination. Furthermore, this document explores the potential biological activities of this compound by drawing parallels with structurally related isonicotinic acid derivatives, which have demonstrated significant antimicrobial and anti-inflammatory properties. A hypothesized mechanism of action, based on the known antitubercular activity of similar compounds, is presented visually. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
Melting Point 150-160 °CEstimation based on related structures
Boiling Point ~350 °C at 760 mmHgClausius-Clapeyron relation estimation
pKa (acidic) 4.5 - 5.5Based on the carboxyl group on the pyridine ring
pKa (basic) 2.0 - 3.0Based on the pyridine nitrogen
Solubility in Water Moderately SolublePredicted based on structure
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Group contribution methods

Experimental Protocols

To facilitate further research and verification of the predicted properties, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, which possesses both an acidic carboxylic group and a basic pyridine nitrogen, potentiometric titration can be used to determine both pKa values.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

  • Acidic pKa Determination: Fill the buret with standardized 0.1 M NaOH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Basic pKa Determination: To a fresh sample solution, add a slight excess of standardized 0.1 M HCl to fully protonate the pyridine nitrogen. Then, titrate this solution with standardized 0.1 M NaOH, recording the pH after each increment.

  • Data Analysis: Plot the pH of the solution versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the pKa of the pyridine nitrogen, and the second will correspond to the pKa of the carboxylic acid.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also commonly used for its determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the isonicotinic acid scaffold is a key component in numerous biologically active molecules. Derivatives of isonicotinic acid have demonstrated a broad spectrum of activities, including antitubercular, anti-inflammatory, and antimicrobial effects.[1]

The most notable derivative is isoniazid, a cornerstone drug for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities.

Below is a diagram illustrating the hypothesized mechanism of action for this compound, based on the known pathway of isoniazid.

Hypothesized_Mechanism_of_Action cluster_bacterium Mycobacterium 2_Propylisonicotinic_Acid This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Activated_Drug Activated Drug (Isonicotinoyl Radical) KatG->Activated_Drug Drug_NAD_Adduct Drug-NAD Adduct Activated_Drug->Drug_NAD_Adduct NAD NAD+ NAD->Drug_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Drug_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Loss of Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death

References

An In-depth Technical Guide on 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57663-82-8

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Propylisonicotinic acid (CAS 57663-82-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of isonicotinic acid derivatives and structurally related compounds. All quantitative data and experimental protocols should be considered illustrative and require experimental verification for this specific molecule.

Introduction

This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), belongs to a class of compounds that has garnered significant interest in medicinal chemistry. Isonicotinic acid and its derivatives are foundational scaffolds in numerous pharmaceuticals, most notably in the treatment of tuberculosis. The introduction of an alkyl substituent, such as a propyl group at the 2-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This modification can influence factors such as lipophilicity, metabolic stability, and interaction with biological targets. This technical guide aims to provide a comprehensive resource on this compound, covering its synthesis, potential physicochemical properties, and speculative biological relevance based on related compounds.

Physicochemical Properties (Predicted and Inferred)

Due to the lack of specific experimental data for this compound, the following table summarizes predicted properties and experimental data from structurally similar compounds to provide an estimated profile.

PropertyPredicted/Inferred ValueNotes and References
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance White to off-white crystalline solidBased on similar isonicotinic acid derivatives.
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.Inferred from the general solubility of isonicotinic acids.
pKa ~5.0 - 5.5The pKa of the carboxylic acid is expected to be in this range, similar to other isonicotinic acid derivatives.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic approach could involve the oxidation of a corresponding 2-propyl-4-methylpyridine or a related precursor. Another common strategy for creating substituted pyridines is through condensation reactions.

Synthetic Pathway for this compound 2-Propyl-4-picoline 2-Propyl-4-picoline Oxidation Oxidation 2-Propyl-4-picoline->Oxidation [O] 2-Propylisonicotinic_acid This compound Oxidation->2-Propylisonicotinic_acid

Caption: A potential synthetic route to this compound.

Illustrative Experimental Protocol (General)

This protocol is a generalized procedure for the oxidation of an alkylpyridine to the corresponding carboxylic acid and would require optimization for the synthesis of this compound.

Materials:

  • 2-Propyl-4-picoline (precursor)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-propyl-4-picoline in water. Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 50°C. After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, may precipitate. If it does not, extract the aqueous solution multiple times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

No experimental spectra for this compound are available. The following are predicted key features based on its structure.

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (2H, doublet; 1H, singlet).- Protons of the propyl group: CH₂ adjacent to the ring (~2.8-3.0 ppm, triplet), internal CH₂ (~1.6-1.8 ppm, sextet), and terminal CH₃ (~0.9-1.0 ppm, triplet).- Carboxylic acid proton (1H, broad singlet, >10 ppm).
¹³C NMR - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic carbons of the pyridine ring (~120-150 ppm).- Carbons of the propyl group (~14-40 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=C and C=N stretches from the pyridine ring (~1400-1600 cm⁻¹).
MS (Mass Spec) - Molecular ion peak (M⁺) at m/z = 165.

Potential Biological Activity and Drug Development Applications

While there is no specific biological data for this compound, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities.

  • Antitubercular Activity: Isoniazid (isonicotinic acid hydrazide) is a primary drug for tuberculosis treatment. It is a prodrug activated by the mycobacterial enzyme KatG. The resulting isonicotinoyl radical reacts with NAD⁺ to form an adduct that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that this compound or its derivatives could exhibit antimycobacterial properties.

  • Other Potential Activities: Isonicotinic acid derivatives have also been explored for their anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. The propyl group at the 2-position would increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially interact with various biological targets.

Hypothetical Mechanism of Action as an Antitubercular Agent

If this compound were to act as an antitubercular agent through a similar mechanism to isoniazid, it would likely require metabolic activation.

Hypothetical MOA cluster_0 Mycobacterium Prodrug 2-Propylisonicotinic acid derivative (e.g., hydrazide) KatG KatG Prodrug->KatG Activation Activated_Drug Isonicotinoyl Radical KatG->Activated_Drug NAD NAD+ Adduct Isonicotinoyl-NAD Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Activated_DrugNAD Activated_DrugNAD Activated_DrugNAD->Adduct

Caption: Hypothetical activation pathway of a this compound derivative.

Experimental Protocols for Biological Evaluation

Should researchers wish to investigate the biological activity of this compound, the following are generalized experimental protocols that could be adapted.

Antimycobacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Method: Microplate Alamar Blue Assay (MABA).

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Observe for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2).

Method: MTT Assay.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound represents an interesting, yet underexplored, molecule within the broader class of isonicotinic acid derivatives. While specific data is scarce, its structural similarity to well-known bioactive compounds suggests potential for applications in drug discovery, particularly in the development of novel antitubercular agents. The increased lipophilicity conferred by the 2-propyl group may offer advantages in terms of cell permeability and metabolic stability. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

An In-depth Technical Guide on 2-Propylisonicotinic Acid: Molecular Structure, Properties, and a Representative Synthetic Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 2-Propylisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this document presents a representative synthetic and analytical workflow that can be adapted for its preparation and characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound, also known as 2-propylpyridine-4-carboxylic acid, is a derivative of isonicotinic acid, a structural isomer of nicotinic acid. The core of the molecule is a pyridine ring, with a propyl group substituted at the second position and a carboxylic acid group at the fourth position.

The molecular structure of this compound is presented below in a diagram generated using the DOT language.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name 2-propylpyridine-4-carboxylic acid[1]
CAS Number 57663-82-8[1]
Canonical SMILES CCCC1=NC=CC(=C1)C(=O)O[1]
InChIKey RNLPLVSFHJFQAS-UHFFFAOYSA-N[1]
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Representative Experimental Protocols

Proposed Synthetic Route

A plausible synthetic route for this compound could involve the oxidation of a corresponding 2-propyl-4-alkylpyridine precursor. A variety of oxidizing agents can be employed for this transformation.

General Protocol for Oxidation:

  • Reaction Setup: To a solution of the 2-propyl-4-alkylpyridine starting material in a suitable solvent (e.g., water, pyridine, or a mixture), add the oxidizing agent (e.g., potassium permanganate, selenium dioxide) portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with a reducing agent like sodium bisulfite for permanganate). The resulting mixture is filtered to remove any solid byproducts.

  • Isolation: The pH of the filtrate is adjusted to the isoelectric point of the desired carboxylic acid to induce precipitation. The crude product is then collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product of high purity.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization start Starting Materials (e.g., 2-propyl-4-alkylpyridine) reaction Chemical Reaction (Oxidation) start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Recrystallization workup->purification purity_check_1 Purity Assessment (TLC/HPLC) purification->purity_check_1 purity_check_1->purification If impure nmr NMR Spectroscopy (¹H, ¹³C) purity_check_1->nmr If pure ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir final_purity Final Purity Analysis (HPLC) ir->final_purity final_product Pure this compound final_purity->final_product

Caption: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or the signaling pathways associated with this compound. The broader class of isonicotinic acid derivatives has been investigated for a range of biological effects, including potential antimicrobial and anticancer activities. However, it is crucial to note that the biological profile of a molecule is highly dependent on its specific substitution pattern. Therefore, the biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies.

Future research in this area could involve screening this compound against various biological targets to elucidate its potential therapeutic applications and mechanism of action.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Propylisonicotinic Acid (Prothionamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylisonicotinic acid, more commonly known as prothionamide (PTH), is a second-line antitubercular agent pivotal in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] As a thioamide antibiotic, its efficacy lies in its ability to disrupt the essential cellular processes of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the core mechanism of action of prothionamide, detailing its metabolic activation, molecular target, and the basis of resistance. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: A Prodrug Targeting Mycolic Acid Synthesis

Prothionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] Its mechanism of action is analogous to that of isoniazid (INH), another cornerstone anti-TB drug, with the crucial distinction being the enzymatic activation pathway.[5] The ultimate target of activated prothionamide is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids.[3][4][5] Mycolic acids are unique, long-chain fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, providing a robust barrier against many drugs and contributing to the pathogen's resilience.[4] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2]

Metabolic Activation Pathway

The activation of prothionamide is a critical first step in its mechanism of action. This process is primarily catalyzed by the flavin-dependent monooxygenase, EthA, encoded by the ethA gene in Mycobacterium tuberculosis.[3][5] The activation is thought to proceed through the following key steps:

  • Oxidation: EthA oxidizes the sulfur atom of the thioamide group in prothionamide.[3]

  • Formation of Intermediates: This initial oxidation is believed to lead to the formation of reactive intermediates, potentially including a sulfinic acid derivative.

  • Adduct Formation: The activated prothionamide species then reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent prothionamide-NAD (PTH-NAD) adduct.[1]

This PTH-NAD adduct is the active molecule that potently inhibits InhA.[1]

G Prothionamide Prothionamide (this compound) EthA EthA (Monooxygenase) Prothionamide->EthA Enters mycobacterium Activated_PTH Activated Prothionamide (Reactive Intermediates) EthA->Activated_PTH Oxidation PTH_NAD PTH-NAD Adduct Activated_PTH->PTH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) PTH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bactericidal_Effect Bactericidal Effect Mycolic_Acid->Bactericidal_Effect Disruption leads to Cell_Wall->Bactericidal_Effect Compromise leads to

Figure 1. Prothionamide Activation and Inhibition Pathway.

Quantitative Data

InhA Inhibition

The PTH-NAD adduct is a potent, tight-binding inhibitor of InhA. The strength of this inhibition is critical to the bactericidal activity of prothionamide.

ParameterValueOrganismReference
Ki (PTH-NAD adduct) Nanomolar rangeM. tuberculosis & M. leprae[6]
Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for prothionamide against M. tuberculosis can vary depending on the strain's resistance profile.

Strain TypeMIC Range (µg/mL)Testing MethodReference
Drug-Susceptible M. tuberculosis 0.8 - 8Not specified[7]
Prothionamide-Resistant M. tuberculosis > 2.5Broth microdilution[8]
M. tuberculosis (various resistance profiles) MIC50: 0.5, MIC90: 1Not specified[9]

Mechanisms of Resistance

Resistance to prothionamide is a significant clinical challenge and primarily arises from mutations in two key genes:

  • ethA : Mutations in the gene encoding the activating enzyme, EthA, are the most common cause of prothionamide resistance. These mutations can lead to a non-functional or less efficient enzyme, preventing the conversion of the prodrug to its active form.[5]

  • inhA : Mutations in the promoter region or the structural gene of inhA can lead to overexpression of the InhA enzyme or alterations in the drug-binding site. Overexpression can titrate out the inhibitory PTH-NAD adduct, while structural changes can reduce the adduct's binding affinity.[5]

G cluster_wildtype Wild-Type (Susceptible) cluster_resistant Resistant Strains Prothionamide_WT Prothionamide EthA_WT Functional EthA Prothionamide_WT->EthA_WT Inhibition Activated_PTH_WT Activated PTH EthA_WT->Activated_PTH_WT Inhibition InhA_WT InhA Activated_PTH_WT->InhA_WT Inhibition Mycolic_Acid_WT Mycolic Acid Synthesis InhA_WT->Mycolic_Acid_WT InhA_WT->Mycolic_Acid_WT Prothionamide_R Prothionamide EthA_mut Mutated ethA -> Non-functional EthA Prothionamide_R->EthA_mut InhA_mut Mutated inhA -> Altered/Overexpressed InhA Prothionamide_R->InhA_mut No_Activation No Activation EthA_mut->No_Activation Reduced_Inhibition Reduced Inhibition InhA_mut->Reduced_Inhibition G cluster_prep Sample Preparation & DNA Extraction cluster_pcr PCR Amplification cluster_seq Sequencing & Analysis cluster_interpretation Interpretation Isolate M. tuberculosis Isolate Culture Culture in appropriate medium Isolate->Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Primers Primers for ethA and inhA PCR PCR Amplification of Target Genes DNA_Extraction->PCR Primers->PCR Sequencing Sanger or Next-Generation Sequencing PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Reference Sequencing->Analysis Mutation Identification of Mutations Analysis->Mutation Resistance Correlation with Prothionamide Resistance Mutation->Resistance

References

Spectroscopic Analysis of 2-Propylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with a propyl substituent at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physicochemical properties. Spectroscopic analysis is a cornerstone of molecular characterization, providing detailed information about the structure, bonding, and electronic properties of a compound. This technical guide provides a summary of the predicted spectroscopic data for this compound and outlines general experimental protocols for its analysis.

Compound Information:

ParameterValue
IUPAC Name 2-propylpyridine-4-carboxylic acid
CAS Number 57663-82-8
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CCCC1=NC=CC(=C1)C(=O)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using a combination of freely available spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1H-COOH
~8.65d1HH-6 (Pyridine)
~7.80s1HH-3 (Pyridine)
~7.70d1HH-5 (Pyridine)
~2.85t2H-CH₂-CH₂-CH₃
~1.75sext2H-CH₂-CH₂-CH₃
~0.95t3H-CH₂-CH₂-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~160.0C-2 (Pyridine)
~150.0C-6 (Pyridine)
~145.0C-4 (Pyridine)
~122.0C-3 (Pyridine)
~120.0C-5 (Pyridine)
~38.0-CH₂-CH₂-CH₃
~22.0-CH₂-CH₂-CH₃
~14.0-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2960-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1560MediumC=C, C=N stretch (Pyridine ring)
~1465MediumC-H bend (Aliphatic)
~1300MediumO-H bend (in-plane)
~1200StrongC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
165~80[M]⁺ (Molecular Ion)
150~20[M - CH₃]⁺
136~100[M - C₂H₅]⁺ or [M - COOH + H]⁺
122~40[M - C₃H₇]⁺
120~30[M - COOH]⁺
78~50[Pyridine]⁺ fragment
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to that of isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary absorptions are due to π → π* transitions within the pyridine ring and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~215~10,000π → π
~265~5,000π → π

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) from a solution may be more appropriate.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Visualizations

General Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS UV_Vis UV-Vis Purification->UV_Vis Structure Structure Elucidation & Verification NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Relationship between Spectroscopic Techniques

Spectroscopic_Relationships cluster_info Information Gained Molecule 2-Propylisonicotinic Acid NMR NMR Molecule->NMR ¹H, ¹³C IR IR Molecule->IR MS MS Molecule->MS UV_Vis UV_Vis Molecule->UV_Vis UV-Vis Connectivity Proton & Carbon Environment, Connectivity FunctionalGroups Functional Groups MolecularWeight Molecular Weight & Fragmentation ElectronicTransitions Conjugated System & Electronic Transitions NMR->Connectivity IR->FunctionalGroups MS->MolecularWeight UV_Vis->ElectronicTransitions

Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on predictive methods. The presented data and general protocols serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is theoretical and awaits experimental verification for definitive structural confirmation.

Theoretical and Computational Modeling of 2-Propylisonicotinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-propylisonicotinic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document extrapolates from established computational techniques applied to analogous structures, such as nicotinic acid and its derivatives. The guide details protocols for molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Hypothetical data is presented in structured tables to illustrate the expected outcomes of such studies. Furthermore, logical workflows and signaling pathways are visualized using Graphviz (DOT language) to provide clear, illustrative diagrams for researchers. This document serves as a foundational resource for initiating theoretical investigations into the properties and potential biological activities of this compound.

Introduction

This compound, a derivative of isonicotinic acid, presents an interesting scaffold for medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid suggests potential interactions with various biological targets. Theoretical and computational modeling offers a powerful, cost-effective approach to explore its physicochemical properties, potential binding affinities to protein targets, and to predict its biological activity. This guide outlines the key computational methodologies that can be employed for a thorough in-silico investigation of this molecule.

Core Computational Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or UCSF Chimera.[1]

    • Define the binding site by creating a grid box that encompasses the active site of the protein.[1]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina.[2]

    • The program will explore different conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

    • Typically, a number of binding poses (e.g., 10-100) are generated and ranked.[3]

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (usually in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or UCSF Chimera.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is employed to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[5]

Experimental Protocol: DFT Calculations

  • Input File Preparation:

    • Build the 3D structure of this compound.

    • Create an input file for a quantum chemistry software package like Gaussian or ORCA.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • A common method is the B3LYP functional with a basis set such as 6-311G(d,p).[6]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain vibrational spectra (IR and Raman).

  • Electronic Property Calculation:

    • Calculate electronic properties from the optimized structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are regression or classification models used in the chemical and biological sciences and engineering.[7] These models relate the quantitative chemical structure of a compound to its biological activity.

Experimental Protocol: QSAR Model Development

  • Data Set Collection:

    • Compile a dataset of molecules with known biological activity against a specific target. This dataset should ideally include compounds structurally related to this compound.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.[8] Software like MOE (Molecular Operating Environment) or Dragon can be used for this purpose.[9]

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), to build a model that correlates the descriptors with the biological activity.[8][9]

  • Model Validation:

    • Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using the test set).[10] Key statistical parameters to evaluate the model include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).[8]

Hypothetical Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the computational studies described above for this compound.

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)1CX2-7.8Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor (TNF)2AZ5-6.5Tyr59, Tyr119, Gln61Hydrogen Bond, Hydrophobic
Carbonic Anhydrase II1CA2-7.2His94, His96, Thr199Coordination with Zn, H-Bond

Table 2: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311G(d,p))

PropertyCalculated ValueUnits
Total Energy-689.1234Hartrees
HOMO Energy-6.89eV
LUMO Energy-1.23eV
HOMO-LUMO Gap5.66eV
Dipole Moment3.45Debye

Table 3: Hypothetical QSAR Model for Predicting IC50 of Nicotinic Acid Derivatives

DescriptorCoefficientDescription
LogP0.45Logarithm of the octanol-water partition coefficient
TPSA-0.02Topological Polar Surface Area
MR0.15Molar Refractivity
Model Statistics
0.85
0.78
RMSE0.32

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows and potential signaling pathways related to the computational study of this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein 1. Protein Preparation (PDB) Docking 3. Molecular Docking (AutoDock Vina) Protein->Docking Ligand 2. Ligand Preparation (this compound) Ligand->Docking Analysis 4. Pose & Interaction Analysis Docking->Analysis Binding_Affinity Binding Affinity (kcal/mol) Analysis->Binding_Affinity

Caption: Workflow for a typical molecular docking study.

DFT_Calculation_Workflow cluster_outputs Calculated Properties Input 1. Input Preparation (Molecule Structure) Opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Elec 4. Electronic Property Calculation Opt->Elec Vib_Spectra Vibrational Spectra Freq->Vib_Spectra HOMO_LUMO HOMO/LUMO Energies Elec->HOMO_LUMO MEP Molecular Electrostatic Potential Elec->MEP QSAR_Model_Development Data 1. Data Collection (Compounds & Activity) Descriptors 2. Descriptor Calculation Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Building (e.g., MLR) Split->Model Validation 5. Model Validation (R², Q²) Model->Validation Prediction 6. Activity Prediction Validation->Prediction

References

Biological Activity Screening of 2-Propylisonicotinic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with 2-propylisonicotinic acid derivatives. While specific research on the 2-propyl substituted scaffold is nascent, this document extrapolates from the extensive studies on the broader isonicotinic acid class to offer a robust framework for screening and drug discovery efforts. Isonicotinic acid and its derivatives, most notably isoniazid, have historically been a cornerstone in the development of antimicrobial agents.[1][2] The versatility of the pyridine ring allows for diverse functionalization, leading to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will detail experimental protocols for these key screening areas and present available quantitative data from closely related analogs to inform future research on this compound derivatives.

Antimicrobial and Antimycobacterial Activity

The isonicotinic acid scaffold is renowned for its antimycobacterial properties. The primary mechanism of action for many isonicotinic acid hydrazones involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[1] This is often achieved through the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme KatG, leading to the formation of an active species that inhibits the enoyl-acyl carrier protein reductase (InhA).[1]

Quantitative Data: Antimicrobial and Antimycobacterial Screening

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isonicotinic acid hydrazide derivatives against different microbial strains. This data serves as a benchmark for evaluating the potential efficacy of novel this compound derivatives.

Table 1: In Vitro Antimycobacterial Activity of Isonicotinoyl Hydrazones [1]

Compound IDM. tuberculosis H37Rv (MIC in µM)M. kansasii (MIC in µM)M. avium (MIC in µM)
3a ≤0.1250.2532
3k ≤0.1250.2532
Isoniazid (Control) 0.58>128

Table 2: In Vitro Antibacterial Activity of Isonicotinic Acid Hydrazide-Hydrazones [2]

Compound IDS. aureus ATCC 6538 (MIC in µg/mL)S. epidermidis ATCC 12228 (MIC in µg/mL)B. subtilis ATCC 6633 (MIC in µg/mL)
15 7.811.953.91
16 7.813.917.81
Ciprofloxacin (Control) 0.980.490.49
Experimental Protocols: Antimicrobial and Antimycobacterial Screening

A standardized workflow is crucial for the systematic evaluation of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Primary Screening Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Screening->Enzyme Inhibition Assays MBC Determination MBC Determination MIC Determination->MBC Determination Animal Models of Infection Animal Models of Infection MBC Determination->Animal Models of Infection Cell Wall Synthesis Analysis Cell Wall Synthesis Analysis Enzyme Inhibition Assays->Cell Wall Synthesis Analysis DNA/RNA Polymerase Assays DNA/RNA Polymerase Assays Cell Wall Synthesis Analysis->DNA/RNA Polymerase Assays Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Infection->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

A typical workflow for evaluating antimicrobial compounds.

Protocol 1: Broth Microdilution Method for MIC Determination [2]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in cation-adjusted Mueller-Hinton broth (or appropriate broth for the specific microorganism) in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Alamar Blue Assay for Antimycobacterial Activity [4]

  • Preparation of Mycobacterial Inoculum: Grow mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration.

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation and Incubation: Add the mycobacterial inoculum to each well. Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 5-7 days for M. tuberculosis).

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity

Isonicotinic acid derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3]

Quantitative Data: Anti-inflammatory Screening

Table 3: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives [3]

Compound ID% Inhibition of ROS at 25 µg/mLIC50 (µg/mL)
5 95.91.42 ± 0.1
6 94.21.58 ± 0.2
8a 92.11.95 ± 0.3
8b 90.72.15 ± 0.4
Ibuprofen (Control) 75.311.2 ± 1.9
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)[5]
  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound. A similar volume of distilled water serves as the control.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-Propylisonicotinic_Acid_Derivative 2-Propylisonicotinic_Acid_Derivative 2-Propylisonicotinic_Acid_Derivative->COX-1_COX-2 Inhibition

Hypothetical inhibition of the COX pathway.

Anticancer Activity

The screening of novel chemical entities for anticancer activity is a critical area of drug discovery. Various isonicotinic acid derivatives and related nitrogen-containing heterocycles have been investigated for their potential as anticancer agents.

Quantitative Data: In Vitro Anticancer Screening

While specific data for this compound derivatives is not available, the following table presents the IC50 values for a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share the pyridine core, against human cancer cell lines.[5]

Table 4: In Vitro Anticancer Activity of Pyridine-Urea Derivatives [5]

Compound IDA549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
5l 3.22 ± 0.22.71 ± 0.16
Doxorubicin (Control) 2.93 ± 0.283.10 ± 0.22
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Kinase Assays) Cell_Cycle_Analysis->Target_Identification Western_Blotting Western Blotting (Protein Expression) Target_Identification->Western_Blotting Xenograft_Models Xenograft Models in Mice Western_Blotting->Xenograft_Models Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies Pharmacokinetics Pharmacokinetics Toxicity_Studies->Pharmacokinetics

A typical workflow for anticancer drug screening.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of this compound derivatives. By leveraging the extensive research on the broader isonicotinic acid class, researchers can efficiently design and execute screening cascades to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of these novel compounds. The provided experimental protocols and comparative quantitative data offer a starting point for these investigations, with the ultimate goal of identifying new therapeutic agents. Further derivatization and exploration of structure-activity relationships will be crucial in optimizing the biological activity of this promising chemical scaffold.

References

2-Propylisonicotinic Acid: An In-depth Technical Guide on a Promising Scaffold for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propylisonicotinic acid and its role in the context of tuberculosis research. While specific data for the 2-propyl derivative is limited in publicly available literature, this document leverages data from its close structural analog, 2-methylisonicotinic acid hydrazide, to provide a detailed framework for its synthesis, biological evaluation, and mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tubercular agents.

Introduction: The Enduring Threat of Tuberculosis and the Promise of Isonicotinic Acid Derivatives

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has rendered many existing treatments ineffective and underscores the urgent need for novel therapeutic agents.

Isoniazid (INH), a derivative of isonicotinic acid, has been a cornerstone of first-line anti-TB therapy for decades. Its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential component of the unique and resilient mycobacterial cell wall. This has made the isonicotinic acid scaffold a focal point for the development of new anti-tubercular drugs.

This guide focuses on this compound, a representative of 2-alkyl-substituted isonicotinic acid derivatives. By exploring the synthesis, biological activity, and mechanism of action of its close analogs, we can infer the potential of this compound class and provide a roadmap for its further investigation.

Mechanism of Action: Targeting the Mycolic Acid Biosynthesis Pathway

The primary target of isoniazid and its derivatives is the enoyl-acyl carrier protein reductase, InhA.[1][2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1][2][3]

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4] KatG converts isoniazid into a reactive species that then covalently attaches to NAD+ to form an INH-NAD adduct.[1][2] This adduct binds to the active site of InhA, inhibiting its function and thereby blocking mycolic acid synthesis.[1][2] This disruption of the cell wall leads to bacterial cell death. It is presumed that 2-alkyl-isonicotinic acid derivatives follow a similar mechanism of action.

cluster_pathway Mycolic Acid Biosynthesis Pathway Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Activated_INH Activated_INH KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA INH_NAD_Adduct->InhA Inhibition FAS_II FAS-II System InhA->FAS_II Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis FAS_II->Mycolic_Acid_Synthesis Elongation of fatty acids Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Cell_Death Bacterial Cell Death

Mechanism of Action of Isoniazid Derivatives.

Synthesis of this compound and its Hydrazide

While a specific protocol for this compound was not found in the reviewed literature, a reliable synthesis can be extrapolated from the established synthesis of its 2-methyl analog.[5] The proposed synthesis involves the conversion of the commercially available 2-propyl-4-methylpyridine to this compound, followed by esterification and hydrazinolysis to yield the corresponding hydrazide.

Proposed Synthesis of this compound Hydrazide:

  • Oxidation of 2-propyl-4-methylpyridine: 2-propyl-4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, to selectively oxidize the methyl group at the 4-position to a carboxylic acid, yielding this compound.

  • Esterification: The resulting this compound is then esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 2-propylisonicotinate.

  • Hydrazinolysis: Finally, the methyl ester is reacted with hydrazine hydrate to yield this compound hydrazide.[5]

Quantitative Anti-tubercular Activity

CompoundTarget OrganismMIC (µM)Reference
IsoniazidM. tuberculosis H37Rv1.6[5]
2-Methylisonicotinic Acid HydrazideM. tuberculosis H37Rv1.6[5]
This compound Hydrazide M. tuberculosis H37Rv Data not available

Note: The MIC value for this compound hydrazide is expected to be in a similar range to isoniazid and its 2-methyl analog, based on structure-activity relationship studies which indicate that small alkyl substitutions at the 2-position are well-tolerated.[5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the anti-tubercular potential of this compound and its derivatives.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue Alamar Blue (resazurin) reagent to the pink resorufin by metabolically active cells.

Protocol:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Addition of Alamar Blue: Alamar Blue reagent is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Start Start Prep_Inoculum Prepare M. tuberculosis Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution Serially Dilute Test Compound Serial_Dilution->Inoculate Incubate1 Incubate at 37°C (7 days) Inoculate->Incubate1 Add_Alamar Add Alamar Blue Incubate1->Add_Alamar Incubate2 Incubate at 37°C (24 hours) Add_Alamar->Incubate2 Read_MIC Read MIC (Blue vs. Pink) Incubate2->Read_MIC End End Read_MIC->End

Workflow for the Microplate Alamar Blue Assay (MABA).
InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Protocol:

  • Reagent Preparation: Prepare solutions of purified recombinant InhA, NADH, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the test compound.

  • Assay Setup: In a 96-well UV-transparent plate, add buffer, NADH, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Initiation of Reaction: Initiate the reaction by adding the substrate to each well.

  • Spectrophotometric Reading: Immediately measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Start Start Prepare_Reagents Prepare InhA, NADH, Substrate, and Inhibitor Start->Prepare_Reagents Mix_Reagents Mix Buffer, NADH, InhA, and Inhibitor in Plate Prepare_Reagents->Mix_Reagents Start_Reaction Add Substrate to Initiate Reaction Mix_Reagents->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the InhA Enzymatic Inhibition Assay.
Cloning, Expression, and Purification of Recombinant InhA

To perform enzymatic assays and structural studies, a supply of pure InhA protein is required. This is typically achieved by cloning the inhA gene into an expression vector, overexpressing the protein in a host like E. coli, and then purifying it.

Protocol:

  • Cloning: Amplify the inhA gene from M. tuberculosis genomic DNA and clone it into a suitable expression vector (e.g., pET vector with a His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular contents.

  • Purification: Purify the His-tagged InhA protein using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography for further purification.

  • Verification: Verify the purity and identity of the protein using SDS-PAGE and Western blotting.

Start Start Clone_inhA Clone inhA gene into expression vector Start->Clone_inhA Transform_Ecoli Transform vector into E. coli Clone_inhA->Transform_Ecoli Induce_Expression Induce protein expression with IPTG Transform_Ecoli->Induce_Expression Lyse_Cells Cell Lysis Induce_Expression->Lyse_Cells Purify_Protein Purify InhA via Chromatography Lyse_Cells->Purify_Protein Verify_Purity Verify Protein Purity (SDS-PAGE) Purify_Protein->Verify_Purity End End Verify_Purity->End

Workflow for Recombinant InhA Production.

Structure-Activity Relationship (SAR) of 2-Substituted Isonicotinic Acid Derivatives

The available literature on isoniazid derivatives provides some insights into the structure-activity relationships of this class of compounds.

  • Pyridine Ring: The pyridine ring is essential for activity.[5]

  • Hydrazide Moiety: The hydrazide group is a critical pharmacophore.[5]

  • Substitution at the 2-position: Small alkyl groups, such as a methyl group, at the 2-position of the pyridine ring are well-tolerated and can result in compounds with potency comparable to isoniazid.[5] This suggests that a propyl group at this position would also likely be accommodated within the active site of the target enzyme.

  • Substitution at other positions: Substitutions at the 3-position of the pyridine ring are generally not well-tolerated.[5]

Isonicotinic_Acid_Scaffold Isonicotinic Acid Scaffold Position_2 2-Position Isonicotinic_Acid_Scaffold->Position_2 Position_3 3-Position Isonicotinic_Acid_Scaffold->Position_3 Hydrazide Hydrazide Moiety Isonicotinic_Acid_Scaffold->Hydrazide Activity_Maintained Activity Maintained/Enhanced Position_2->Activity_Maintained Small Alkyl Group (e.g., Methyl, Propyl) Activity_Reduced Activity Reduced/Abolished Position_3->Activity_Reduced Substitution Essential_for_Activity Essential for Activity Hydrazide->Essential_for_Activity

Structure-Activity Relationships of Isonicotinic Acid Derivatives.

Conclusion and Future Directions

2-Alkyl-isonicotinic acid derivatives, represented here by this compound, hold promise as a scaffold for the development of novel anti-tubercular agents. Their presumed mechanism of action, targeting the clinically validated InhA enzyme, makes them attractive candidates for further investigation, particularly in the context of isoniazid-resistant tuberculosis.

Future research should focus on:

  • Synthesis and in vitro evaluation: The synthesis of a series of 2-alkyl-isonicotinic acid derivatives (including propyl, butyl, and other analogs) and the determination of their MIC values against drug-sensitive and drug-resistant strains of M. tuberculosis.

  • Direct InhA inhibition studies: Performing enzymatic assays to confirm and quantify the direct inhibition of InhA by these compounds.

  • Structural biology: Co-crystallization of the most potent compounds with InhA to elucidate the binding mode and guide further structure-based drug design.

  • In vivo efficacy studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their pharmacokinetic properties and in vivo efficacy.

By systematically exploring this chemical space, it may be possible to develop new and effective treatments to combat the global threat of tuberculosis.

References

An In-Depth Technical Guide to the Pharmacology of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Information

Researchers, scientists, and drug development professionals should be aware that publicly available information on the specific pharmacology of 2-Propylisonicotinic acid is exceedingly limited. Extensive searches of scientific literature and patent databases did not yield dedicated studies on its mechanism of action, pharmacokinetics, pharmacodynamics, or detailed experimental protocols.

This guide, therefore, provides a foundational understanding based on the known pharmacology of its parent compound, isonicotinic acid, and related derivatives. The information presented is intended to serve as a starting point for further research and should be interpreted with the understanding that direct experimental data for this compound is not currently available.

Introduction to Isonicotinic Acid Derivatives

Isonicotinic acid, a pyridine-4-carboxylic acid, is a core structure in several pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications, including potential anticancer and antibacterial activities. The addition of a propyl group at the 2-position of the pyridine ring, creating this compound, would modify its physicochemical properties, such as lipophilicity and steric hindrance, which could in turn influence its biological activity.

Postulated Pharmacological Profile

Based on the broader class of isonicotinic acid derivatives, the following pharmacological characteristics of this compound can be postulated, though they require experimental validation.

Potential Mechanism of Action

The mechanism of action would likely be dependent on the therapeutic area. For instance, some isonicotinic acid derivatives have been investigated for their ability to inhibit specific enzymes or interact with cellular receptors. A patent for certain isonicotinic acid derivatives suggests a potential role in oncology by targeting the Epidermal Growth Factor Receptor (EGFR).[1]

Hypothesized Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be influenced by an isonicotinic acid derivative targeting a receptor tyrosine kinase like EGFR.

EGFR_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition? Inhibition Inhibition Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibition->EGFR

Caption: Postulated inhibitory effect on the EGFR signaling cascade.

Predicted Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound would be a critical determinant of its potential therapeutic utility.

Table 1: Predicted Pharmacokinetic Properties

ParameterPredicted CharacteristicRationale
Absorption Potentially orally bioavailableThe carboxylic acid group may be ionized in the intestine, but the overall lipophilicity will be increased by the propyl group compared to isonicotinic acid.
Distribution Moderate volume of distributionThe compound's polarity will influence its ability to cross cell membranes and distribute into tissues.
Metabolism Hepatic metabolism likelyThe pyridine ring and propyl side chain could be subject to oxidation, while the carboxylic acid could undergo glucuronidation.
Excretion Primarily renalMetabolites and potentially unchanged drug would likely be excreted in the urine.

Synthesis and Future Research

The synthesis of this compound could likely be achieved through modifications of established methods for creating nicotinic acid derivatives. For example, a common approach involves the oxidation of a corresponding 2-propyl-4-methylpyridine.

Experimental Workflow for Future Investigation

The following diagram outlines a potential workflow for the initial pharmacological characterization of this compound.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Cell_Lines Target-based Cell Lines Structure->Cell_Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Lines->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays Cell_Lines->Enzyme_Assay Animal_Model Animal Model Selection Enzyme_Assay->Animal_Model PK_Study Pharmacokinetic Studies Animal_Model->PK_Study Efficacy_Study Efficacy & Toxicity Studies PK_Study->Efficacy_Study

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Call for Research

While the direct pharmacological data for this compound is not available, its structural relationship to other bioactive isonicotinic acid derivatives suggests it may possess interesting biological properties. This guide highlights the significant gap in the current scientific knowledge and serves as a call for foundational research to synthesize and characterize this compound. Future in vitro and in vivo studies are necessary to elucidate its true pharmacological profile and determine any potential therapeutic value. Professionals in drug development are encouraged to consider this compound as a novel chemical entity for screening in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propylisonicotinic Acid from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-propylisonicotinic acid from 2-chloronicotinic acid. The synthesis is a multi-step process involving the protection of the carboxylic acid functionality, a key cross-coupling reaction, and subsequent deprotection to yield the final product. This protocol is designed to guide researchers in the efficient synthesis of this compound, a valuable building block in medicinal chemistry and drug development.

Introduction

2-Alkylisonicotinic acid derivatives are important scaffolds in pharmaceutical research. The synthesis of this compound from the readily available 2-chloronicotinic acid presents a common challenge in medicinal chemistry due to the incompatibility of the acidic proton of the carboxylic acid with organometallic reagents typically used in cross-coupling reactions. To overcome this, a protecting group strategy is employed. The carboxylic acid is first converted to a methyl ester, which is then subjected to a Kumada cross-coupling reaction with a propyl Grignard reagent. The final step involves the hydrolysis of the ester to afford the desired this compound.

Overall Synthetic Scheme

The synthesis of this compound from 2-chloronicotinic acid is accomplished via a three-step sequence:

  • Esterification: Protection of the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.

  • Kumada Cross-Coupling: Nickel or Palladium-catalyzed cross-coupling of methyl 2-chloroisonicotinate with propylmagnesium bromide.

  • Hydrolysis (Saponification): Deprotection of the methyl ester to yield the final product, this compound.

Synthesis_Workflow Start 2-Chloronicotinic Acid Step1_Product Methyl 2-Chloroisonicotinate Start->Step1_Product Esterification (MeOH, H2SO4) Step2_Product Methyl 2-Propylisonicotinate Step1_Product->Step2_Product Kumada Coupling (n-PrMgBr, Ni or Pd catalyst) Final_Product This compound Step2_Product->Final_Product Hydrolysis (NaOH, then H+) Kumada_Coupling_Mechanism cluster_cycle Catalytic Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition NiII_complex R-Ni(II)(Cl)Ln OxAdd->NiII_complex Methyl 2-Chloroisonicotinate Transmetal Transmetalation NiII_R_R_prime R-Ni(II)(Propyl)Ln Transmetal->NiII_R_R_prime n-PrMgBr RedElim Reductive Elimination Product Methyl 2-Propylisonicotinate RedElim->Product Catalyst_Regen Ni(0)Ln RedElim->Catalyst_Regen

Application Notes and Protocols for the Preparation of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-Propylisonicotinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and drug development. The synthetic route involves a two-step process starting from commercially available 4-cyanopyridine. The protocol includes a radical alkylation to introduce the propyl group at the 2-position of the pyridine ring, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This application note also presents the data in a structured format and includes visualizations of the experimental workflow and a relevant biological signaling pathway to provide a comprehensive guide for researchers.

Introduction

Isonicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic value. The most notable example is isoniazid, a frontline drug for the treatment of tuberculosis. The biological activity of these compounds is often linked to their ability to interfere with essential metabolic pathways in pathogens. For instance, some isonicotinic acid derivatives are believed to be incorporated into an NAD analogue, thereby disrupting cellular redox reactions[1].

The substitution pattern on the pyridine ring plays a crucial role in modulating the biological activity of isonicotinic acid derivatives. Modifications at the 2-position have been explored to develop new therapeutic agents with improved efficacy or novel mechanisms of action. This compound represents a target molecule of interest for exploring structure-activity relationships (SAR) in various biological assays. This protocol outlines a practical synthetic route to access this compound for further investigation.

Experimental Protocols

Synthesis of 2-Propyl-4-cyanopyridine (Intermediate 1)

This procedure is adapted from a known method for the alkylation of 4-cyanopyridine.

Materials:

  • 4-Cyanopyridine

  • n-Butyric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Nitric acid (70% w/w)

  • Aqueous ammonia

  • Cyclohexane

  • Acetone

  • Oxalic acid dihydrate

  • Water (deionized)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-cyanopyridine (1.0 eq), silver nitrate (0.024 eq), n-butyric acid (1.06 eq), and nitric acid (0.49 eq) in water.

  • Heat the mixture to 90-100 °C with stirring.

  • Slowly add a solution of ammonium persulfate (1.03 eq) in water dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 90-100 °C for an additional 30 minutes.

  • Cool the reaction mixture to 25-30 °C and neutralize with aqueous ammonia.

  • Extract the product with cyclohexane.

  • Concentrate the organic extracts under reduced pressure using a rotary evaporator.

  • Dissolve the residue in acetone and add oxalic acid dihydrate to precipitate any unreacted 4-cyanopyridine as its oxalate salt.

  • Filter to remove the salt and concentrate the filtrate to obtain crude 2-propyl-4-cyanopyridine.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

This procedure is a general method for the hydrolysis of nitriles to carboxylic acids.

Materials:

  • 2-Propyl-4-cyanopyridine (Intermediate 1)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 2-propyl-4-cyanopyridine (1.0 eq) in a solution of sodium hydroxide (5.0 eq) in water.

  • Heat the mixture to 95-100 °C and reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the reaction mixture to 3.0-3.5 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product in a vacuum oven.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of 2-Propyl-4-cyanopyridine.

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Quantity (for 10g 4-cyanopyridine)
4-Cyanopyridine1.0104.1110.0 g
n-Butyric acid1.0688.119.5 g
Silver nitrate0.024169.870.39 g
Ammonium persulfate1.03228.2022.6 g
Nitric acid (70%)0.4963.014.7 g
Condition Value
Temperature90-100 °C
Reaction Time1 hour
Expected Yield60-70%

Table 2: Reagent Quantities and Reaction Conditions for the Synthesis of this compound.

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Quantity (for 10g 2-propyl-4-cyanopyridine)
2-Propyl-4-cyanopyridine1.0146.1910.0 g
Sodium hydroxide5.040.0013.7 g
Condition Value
Temperature95-100 °C
Reaction Time4 hours
Expected Yield80-90%

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Propyl-4-cyanopyridine cluster_step2 Step 2: Synthesis of this compound start Start Materials: 4-Cyanopyridine n-Butyric acid reaction1 Radical Alkylation AgNO3, (NH4)2S2O8 90-100°C start->reaction1 workup1 Workup: Neutralization (NH3) Extraction (Cyclohexane) reaction1->workup1 purification1 Purification: Precipitation of starting material Column Chromatography workup1->purification1 intermediate Intermediate: 2-Propyl-4-cyanopyridine purification1->intermediate reaction2 Hydrolysis NaOH, H2O 95-100°C intermediate->reaction2 workup2 Workup: Acidification (HCl) Precipitation reaction2->workup2 purification2 Purification: Filtration and Drying workup2->purification2 product Final Product: This compound purification2->product

Caption: Synthetic workflow for the preparation of this compound.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with the Nicotinic Acid Receptor (GPR109A), a G-protein coupled receptor. Activation of this receptor can lead to downstream effects on lipid metabolism and inflammation. Furthermore, nicotinic acetylcholine receptors (nAChRs) are implicated in various cellular signaling cascades.

signaling_pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus ligand This compound (or derivative) receptor Nicotinic Acid Receptor (GPR109A) ligand->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., related to lipid metabolism, inflammation) creb->gene_expression regulates

Caption: Simplified signaling pathway of the Nicotinic Acid Receptor.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable compound for research in medicinal chemistry and drug development. The outlined procedures are based on established chemical transformations and are presented in a manner that is accessible to researchers with a background in organic synthesis. The inclusion of data tables and visual diagrams for the experimental workflow and a potential biological pathway aims to facilitate a deeper understanding and practical application of the provided information. Further studies are warranted to explore the biological activities of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Propylisonicotinic acid in various matrices. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended as a starting point and should be fully validated for your specific application and matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This application note describes a robust and reliable reversed-phase HPLC method for the quantification of this compound. The method is suitable for routine analysis in quality control of pharmaceutical formulations and can be adapted for the analysis of biological samples with appropriate sample preparation. The principle of this method is the separation of this compound from other matrix components on a C18 stationary phase followed by detection using a UV detector.

Quantitative Data Summary:

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

1.2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

1.3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Phosphoric acid in Water (e.g., 40:60, v/v).[1] The exact ratio may need to be optimized. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.[1]

1.4. Sample Preparation:

  • Pharmaceutical Formulation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

    • Make up the volume to 10 mL with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Biological Matrix (Plasma) - Protein Precipitation:

    • To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of acetonitrile.[1]

    • Vortex the mixture for 1 minute to precipitate proteins.[1]

    • Centrifuge at 10,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 200 µL of mobile phase.[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]

1.5. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 265 nm (This should be optimized based on the UV spectrum of this compound)

  • Run Time: 10 minutes[1]

1.6. Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_sample_prep Sample Processing cluster_standard_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Tablet/Plasma) Powder Weigh & Powder (Tablet) Sample->Powder Tablet Precipitate Protein Precipitation (Plasma) Sample->Precipitate Plasma Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Dissolve Dissolve & Sonicate Powder->Dissolve Filter_Sample Filter (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample/Standard Filter_Sample->Inject Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter_Plasma Filter (0.22 µm) Reconstitute->Filter_Plasma Filter_Plasma->Inject Dilute Serial Dilution for Calibration Curve Stock->Dilute Dilute->Inject HPLC HPLC System Separate Chromatographic Separation (C18) HPLC->Separate Inject->HPLC Detect UV Detection (265 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

This note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in complex biological matrices such as plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity and low limits of quantification, making it ideal for pharmacokinetic studies.

Quantitative Data Summary:

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95.3% - 104.5%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Matrix EffectMinimal
Extraction Recovery> 90%

Experimental Protocol:

2.1. Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Microcentrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS vials

2.2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): Isotope-labeled this compound (e.g., D4-2-Propylisonicotinic acid) or a structurally similar compound.

2.3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standards: Prepare by serial dilution of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

2.4. Sample Preparation (Plasma):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to an LC-MS vial.

  • Dilute with 100 µL of Mobile Phase A if necessary.

2.5. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase: Gradient elution with A (0.1% Formic acid in Water) and B (0.1% Formic acid in Acetonitrile)

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • This compound: Q1: m/z 166.1 -> Q3: m/z 122.1 (Precursor -> Product ion)

      • Internal Standard (e.g., D4): Q1: m/z 170.1 -> Q3: m/z 126.1

    • Note: MRM transitions must be optimized by infusing the pure compound.

2.6. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Inject Inject (5 µL) Transfer->Inject LCMS UPLC-MS/MS System Separate Gradient Elution (C18) LCMS->Separate Inject->LCMS Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Peak_Integration Integrate Peak Areas (Analyte & IS) Detect->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Cal_Curve Plot Calibration Curve Calculate_Ratio->Cal_Curve Quantify Determine Concentration Cal_Curve->Quantify

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

This protocol describes a GC-MS method for the determination of this compound. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile and thermally stable ester.[2] This method offers high specificity due to mass spectrometric detection and is suitable for matrices where other techniques may suffer from interferences.

Quantitative Data Summary:

ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.997
Accuracy (% Recovery)94.0% - 105.8%
Precision (% RSD)< 6.0%
Limit of Detection (LOD)15 ng/mL
Limit of Quantification (LOQ)50 ng/mL

Experimental Protocol:

3.1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Heating block or water bath

  • Nitrogen evaporator

  • Autosampler vials with inserts

3.2. Reagents and Standards:

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or another suitable derivatizing agent

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 2-Butylisonicotinic acid)

3.3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standards: Prepare by serial dilution of the stock solution.

  • Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 500 ng/mL) in ethyl acetate.

3.4. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of this compound from the sample matrix into an organic solvent like ethyl acetate.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Add 50 µL of the internal standard working solution.

  • Add 50 µL of the derivatizing agent (e.g., MSTFA).

  • Cap the vial and heat at 60°C for 30 minutes to complete the derivatization reaction.

  • Cool to room temperature before injection into the GC-MS.

3.5. GC-MS Conditions:

  • Gas Chromatography:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Hypothetical for TMS ester):

      • Derivatized Analyte: m/z (e.g., molecular ion, characteristic fragments)

      • Derivatized IS: m/z (e.g., molecular ion, characteristic fragments)

    • Note: The specific ions to monitor must be determined after analyzing the mass spectrum of the derivatized standard.

3.6. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the derivatized standards.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Add_IS Add Internal Standard Evaporate->Add_IS Derivatize Add Derivatizing Agent (e.g., MSTFA) Add_IS->Derivatize Heat Heat (60°C, 30 min) Derivatize->Heat Inject Inject (1 µL) Heat->Inject GCMS GC-MS System Separate GC Separation (DB-5ms) GCMS->Separate Inject->GCMS Ionize Electron Ionization (EI) Separate->Ionize Detect SIM Detection Ionize->Detect Peak_Integration Integrate SIM Peak Areas Detect->Peak_Integration Calculate_Ratio Calculate Peak Area Ratio Peak_Integration->Calculate_Ratio Cal_Curve Plot Calibration Curve Calculate_Ratio->Cal_Curve Quantify Determine Concentration Cal_Curve->Quantify

Caption: Workflow for the GC-MS quantification of this compound following derivatization.

References

Application Notes & Protocols: In Vitro Efficacy Testing of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Propylisonicotinic acid, a structural analog of the established pharmaceutical agent valproic acid (VPA), presents a compelling candidate for investigation across various therapeutic areas. Its efficacy is hypothesized to stem from interactions with multiple cellular pathways, including neurotransmitter metabolism, epigenetic regulation, and metabolic processes. These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the bioactivity and potential therapeutic efficacy of this compound. The assays are intended for use by researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and to quantify its effects on specific molecular targets.

GABA Transaminase (GABA-T) Inhibition Assay

Application Note: The primary inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA). The catabolism of GABA is primarily mediated by the mitochondrial enzyme GABA transaminase (GABA-T)[1][2]. Inhibition of GABA-T leads to an accumulation of GABA, which can potentiate inhibitory signaling and is a therapeutic strategy for conditions like epilepsy[1]. Given the structural similarities to valproic acid, a known, albeit weak, inhibitor of GABA-T, it is crucial to assess the effect of this compound on this enzyme. This assay protocol describes a fluorescence-based method to determine the inhibitory potential of this compound on GABA-T activity.

Quantitative Data Summary:

Assay ComponentParameterThis compound ConcentrationResult
Recombinant Human GABA-TIC₅₀0.1 µM - 100 mM (Dose-Response)e.g., 85.5 µM
Recombinant Human GABA-TKᵢVariable (based on IC₅₀)e.g., 45.2 µM
Mechanism of InhibitionMode of ActionFixed Enzyme and Substrate Conc.e.g., Competitive

Experimental Protocol:

Objective: To determine the IC₅₀ and mechanism of inhibition of this compound on recombinant human GABA transaminase.

Materials:

  • Recombinant human GABA-T (commercially available)[1]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP⁺

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Resazurin

  • Diaphorase[3]

  • Assay Buffer (e.g., 100 mM Potassium Pyrophosphate, pH 8.6, with 2.5 mM DTT)

  • This compound stock solution (in DMSO or aqueous buffer)

  • Vigabatrin or Gabaculine (positive control inhibitors)[1]

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader (Ex/Em: ~540 nm / ~590 nm)

Procedure:

  • Reagent Preparation: Prepare a "GABase" reaction mixture containing α-ketoglutarate, NADP⁺, SSADH, Resazurin, and Diaphorase in the assay buffer. This mixture detects the glutamate produced by the GABA-T reaction, which is coupled to the reduction of Resazurin to the fluorescent product, Resorufin[3].

  • Compound Plating: Serially dilute this compound in assay buffer to create a range of concentrations for IC₅₀ determination. Add 10 µL of each dilution to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme Addition: Add 20 µL of recombinant human GABA-T solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate GABA.

  • Signal Detection: Immediately add 50 µL of the GABase reaction mixture to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Diagram:

GABA_Metabolism cluster_reaction GABA Catabolism GABA GABA GABAT GABA Transaminase (GABA-T) GABA->GABAT aKG α-Ketoglutarate aKG->GABAT SSA Succinic Semialdehyde Glu Glutamate GABAT->SSA GABAT->Glu Inhibitor 2-Propylisonicotinic Acid Inhibitor->GABAT

Caption: Inhibition of GABA Transaminase by this compound.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

Application Note: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, resulting in altered drug efficacy or toxicity[4][5]. It is essential in early drug development to profile candidate molecules for their potential to inhibit major CYP isoforms. This protocol outlines a method using human liver microsomes (HLMs) and isoform-specific probe substrates to assess the inhibitory effect of this compound on key human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4)[6][7].

Quantitative Data Summary:

CYP IsoformParameterThis compound ConcentrationResult
CYP3A4IC₅₀0.1 µM - 100 µM (Dose-Response)e.g., 15.2 µM
CYP2C19IC₅₀0.1 µM - 100 µM (Dose-Response)e.g., 48.9 µM
CYP2D6IC₅₀0.1 µM - 100 µM (Dose-Response)e.g., > 100 µM
CYP2C9IC₅₀0.1 µM - 100 µM (Dose-Response)e.g., > 100 µM
CYP1A2IC₅₀0.1 µM - 100 µM (Dose-Response)e.g., 76.1 µM

Experimental Protocol:

Objective: To evaluate the inhibitory potential of this compound against major human CYP450 isoforms.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Phenacetin for CYP1A2)

  • CYP isoform-specific positive control inhibitors (e.g., Ketoconazole for CYP3A4)

  • This compound stock solution

  • Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile with internal standard (for reaction termination and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a master mix containing HLMs and incubation buffer.

  • Compound Incubation: In a 96-well plate, add this compound at various concentrations, the HLM master mix, and the specific CYP probe substrate. Allow a brief pre-incubation at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This will also precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.

Experimental Workflow Diagram:

CYP_Inhibition_Workflow A Prepare Reagents: - Human Liver Microsomes (HLM) - NADPH System - Probe Substrate - Test Compound B Pre-incubate HLM, Test Compound, and Probe Substrate at 37°C A->B C Initiate Reaction: Add NADPH System B->C D Incubate at 37°C (e.g., 15 min) C->D E Terminate Reaction: Add Cold Acetonitrile + Internal Std. D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Inhibition and IC₅₀ G->H

Caption: Workflow for CYP450 Inhibition Assay using Human Liver Microsomes.

Gene Expression Analysis via RT-qPCR

Application Note: Valproic acid is a well-documented histone deacetylase (HDAC) inhibitor, which leads to changes in chromatin structure and modulates the expression of numerous genes[8][9]. This epigenetic mechanism is linked to many of its therapeutic and side effects. This protocol is designed to investigate whether this compound also alters gene expression, potentially through a similar mechanism. The expression of genes involved in lipid metabolism (e.g., CPT1, FASN), cell cycle regulation, or neurotransmission can be quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) in a relevant cell line (e.g., HepG2 human hepatoma cells, SH-SY5Y neuroblastoma cells) after treatment.

Quantitative Data Summary:

Cell LineTarget GeneTreatment DurationFold Change vs. Vehicle
HepG2CPT1A (Carnitine Palmitoyltransferase 1A)24 hourse.g., 0.65
HepG2FASN (Fatty Acid Synthase)24 hourse.g., 1.85
SH-SY5YBDNF (Brain-Derived Neurotrophic Factor)48 hourse.g., 2.50
SH-SY5YCYP19A1 (Aromatase)48 hourse.g., 0.40[10]

Experimental Protocol:

Objective: To quantify changes in the expression of target genes in a human cell line following treatment with this compound.

Materials:

  • Human cell line (e.g., HepG2, SH-SY5Y) and appropriate culture medium

  • This compound

  • Trizol or other RNA extraction reagent

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix. Run the qPCR reaction using a standard thermal cycling protocol. Include no-template controls to check for contamination.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (ΔCt). Calculate the change in expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Experimental Workflow Diagram:

qPCR_Workflow A Cell Culture & Treatment with this compound B Total RNA Extraction A->B C RNA Quantification & Quality Control B->C D Reverse Transcription (RNA → cDNA) C->D E Quantitative PCR (qPCR) with Gene-Specific Primers D->E F Data Analysis (ΔΔCt Method) E->F G Determine Relative Gene Expression (Fold Change) F->G CETSA_Principle cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Cells + Vehicle C Heat (T1, T2, T3...) A->C B Cells + this compound D Heat (T1, T2, T3...) B->D E Unbound protein aggregates at lower temp C->E F Bound protein remains soluble at higher temp D->F G Western Blot / MS E->G H Western Blot / MS F->H I Melting curve shifts right, indicating target engagement

References

Application Notes and Protocols for In Vivo Studies of 2-Propylisonicotinic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are generalized frameworks based on standard practices for in vivo studies of novel chemical entities in animal models. At the time of writing, specific published in vivo studies for 2-Propylisonicotinic acid were not identified. Researchers should adapt these protocols based on the specific properties of this compound and their research objectives.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining dosing regimens in subsequent efficacy and toxicology studies.

Experimental Protocol: Pharmacokinetic Profiling in Rats

This protocol outlines a single-dose pharmacokinetic study of this compound in rats following intravenous and oral administration.

1.1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male and/or female, depending on the study design.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

1.2. Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, polyethylene glycol, carboxymethyl cellulose)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., syringes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for quantification (e.g., LC-MS/MS).[1]

1.3. Experimental Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be appropriate for the intended dose.

  • Animal Groups:

    • Group 1 (Intravenous - IV): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Group 2 (Oral - PO): Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or jugular vein at predetermined time points.

    • Suggested time points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Suggested time points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Immediately place blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[1]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.[1]

Data Presentation: Pharmacokinetic Parameters

The following table should be populated with the experimental data obtained.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg) e.g., 2e.g., 20
Cmax (ng/mL) CalculatedObserved
Tmax (h) N/AObserved
AUC0-t (ngh/mL) CalculatedCalculated
AUC0-inf (ngh/mL) CalculatedCalculated
t1/2 (h) CalculatedCalculated
CL (L/h/kg) CalculatedN/A
Vd (L/kg) CalculatedN/A
Bioavailability (%) N/ACalculated

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution.

Visualization: Pharmacokinetic Study Workflow

Pharmacokinetic_Study_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation IV_Administration Intravenous (IV) Administration Dose_Preparation->IV_Administration PO_Administration Oral (PO) Administration Dose_Preparation->PO_Administration Blood_Collection Blood Collection IV_Administration->Blood_Collection PO_Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Bioanalysis (LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study in rats.

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of this compound. Acute and sub-chronic toxicity studies are common starting points.

Experimental Protocol: Acute Toxicity Study in Mice

This protocol describes a single-dose acute toxicity study to determine the potential for immediate adverse effects.

2.1. Animal Model:

  • Species: BALB/c or C57BL/6 mice.

  • Sex: Both male and female.

  • Weight: 20-25 g.

  • Housing: As described in the PK protocol.

2.2. Materials:

  • This compound

  • Vehicle

  • Dosing supplies (syringes, gavage needles)

  • Observation cages

  • Necropsy tools

2.3. Experimental Procedure:

  • Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle.

  • Animal Groups:

    • Group 1 (Control): Administer vehicle only.

    • Groups 2-5 (Treatment): Administer single escalating doses of this compound (e.g., 10, 50, 200, 1000 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Clinical Observations:

    • Continuously observe animals for the first 4 hours post-dosing, and then daily for 14 days.

    • Record any signs of toxicity, including changes in behavior, appearance, and mortality. A functional observation battery (Modified Irwin's test) can be used for detailed assessment.[2]

  • Body Weight:

    • Measure body weight before dosing and at regular intervals (e.g., daily for the first week, then weekly).

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) to examine for any organ abnormalities.[3]

  • Histopathology (Optional):

    • Collect major organs and tissues for histopathological examination, especially if gross abnormalities are observed.

Data Presentation: Acute Toxicity Endpoints
Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
Vehicle Control e.g., 5 M, 5 F
Low Dose e.g., 5 M, 5 F
Mid Dose e.g., 5 M, 5 F
High Dose e.g., 5 M, 5 F

Visualization: Toxicology Study Workflow

Toxicology_Study_Workflow Dose_Preparation Dose Preparation Animal_Grouping Animal Grouping (Control & Treatment) Dose_Preparation->Animal_Grouping Dosing Single Dose Administration Animal_Grouping->Dosing Clinical_Observation Clinical Observation (14 days) Dosing->Clinical_Observation Body_Weight Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Observation->Necropsy Data_Analysis Data Analysis & Reporting Body_Weight->Data_Analysis Histopathology Histopathology (Optional) Necropsy->Histopathology Necropsy->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for an acute toxicology study.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic potential of this compound in a relevant animal model of a specific disease. The choice of animal model is critical and depends on the intended therapeutic indication.

Experimental Protocol: Generalized Efficacy Study

This protocol provides a general framework that should be adapted to a specific disease model.

3.1. Animal Model:

  • Select a well-validated animal model for the target disease (e.g., a genetic model, a chemically-induced model, or a surgical model).[4][5]

3.2. Materials:

  • This compound

  • Vehicle

  • Positive control compound (if available)

  • Equipment for disease induction and assessment

3.3. Experimental Procedure:

  • Disease Induction: Induce the disease in the animals according to the established protocol for the chosen model.

  • Animal Groups:

    • Group 1 (Sham/Vehicle): Healthy animals receiving vehicle.

    • Group 2 (Disease/Vehicle): Diseased animals receiving vehicle.

    • Group 3 (Disease/Treatment): Diseased animals receiving this compound at one or more dose levels.

    • Group 4 (Disease/Positive Control): Diseased animals receiving a known effective treatment.

  • Dosing:

    • Administer this compound, vehicle, or positive control for a predetermined duration, based on the disease model and the compound's PK profile.

  • Efficacy Assessment:

    • Monitor relevant disease-specific endpoints throughout the study. This could include behavioral tests, biochemical markers, imaging, or histological analysis.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect relevant tissues or fluids for final analysis.

Data Presentation: Efficacy Endpoints

The table for data presentation will be highly specific to the disease model. Below is a generic template.

Treatment GroupPrimary Efficacy Endpoint 1Primary Efficacy Endpoint 2Secondary Efficacy Endpoint
Sham + Vehicle Mean ± SEMMean ± SEMMean ± SEM
Disease + Vehicle Mean ± SEMMean ± SEMMean ± SEM
Disease + this compound (Low Dose) Mean ± SEMMean ± SEMMean ± SEM
Disease + this compound (High Dose) Mean ± SEMMean ± SEMMean ± SEM
Disease + Positive Control Mean ± SEMMean ± SEMMean ± SEM

Visualization: Efficacy Study Logical Flow

Efficacy_Study_Logic Select_Model Select Relevant Animal Model Disease_Induction Disease Induction Select_Model->Disease_Induction Animal_Grouping Randomize into Treatment Groups Disease_Induction->Animal_Grouping Treatment_Phase Administer Compound, Vehicle, or Positive Control Animal_Grouping->Treatment_Phase Monitor_Endpoints Monitor Disease-Specific Endpoints Treatment_Phase->Monitor_Endpoints Terminal_Analysis Terminal Sample Collection & Analysis Monitor_Endpoints->Terminal_Analysis Evaluate_Efficacy Evaluate Therapeutic Efficacy Terminal_Analysis->Evaluate_Efficacy

Caption: Logical flow of a preclinical efficacy study.

References

Application Notes and Protocols: 2-Propylisonicotinic Acid as a Pyrazinamide Analog in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a crucial first-line drug in the combination therapy of tuberculosis, primarily due to its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1] Resistance to PZA is most commonly associated with mutations in the pncA gene, preventing this activation.

Analogs of PZA are being explored to overcome resistance and potentially improve efficacy. 2-Propylisonicotinic acid, a derivative of isonicotinic acid, represents a potential candidate for investigation. While direct data is lacking, studies on related compounds, such as n-propyl pyrazinoate (the n-propyl ester of pyrazinoic acid), have shown that modifications to the core structure can yield compounds with activity against PZA-resistant Mtb strains.[3][4] This is often achieved by circumventing the need for PncA activation. This document outlines the potential mechanisms, and provides detailed protocols for the synthesis and evaluation of this compound as a PZA analog.

Hypothetical Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound is based on the known mechanisms of PZA/POA and its analogs. It is hypothesized that this compound may act through one or more of the following pathways:

  • Direct Action as a POA Analog: If this compound can mimic the structure of POA, it may directly inhibit the same downstream targets. The primary target of POA has been identified as the PanD protein, which is essential for coenzyme A biosynthesis.[1]

  • Alternative Activation Pathway: Similar to pyrazinoic acid esters, this compound might not require activation by PncA. Instead, it could be hydrolyzed by other mycobacterial esterases to release a potentially active moiety.

  • Protonophore Activity: POA has been shown to act as a protonophore, disrupting the proton motive force and leading to cytoplasmic acidification, which ultimately inhibits cellular processes.[5] this compound may share this property.

G cluster_0 Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) PanD PanD (Aspartate Decarboxylase) POA->PanD Inhibition PncA->POA CoA Coenzyme A Biosynthesis PanD->CoA Disruption Metabolic Disruption CoA->Disruption Propyl_acid This compound Propyl_acid->PanD Hypothetical Direct Inhibition Esterases Mycobacterial Esterases Propyl_acid->Esterases Hypothetical Activation PMF Proton Motive Force Disruption Propyl_acid->PMF Hypothetical Protonophore Activity Esterases->POA Hypothetical PMF->Disruption G start 2-Bromo-4-methylpyridine step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 2-Bromoisonicotinic acid step1->intermediate1 step2 Suzuki Coupling (n-Propylboronic acid, Pd catalyst) intermediate1->step2 product This compound step2->product G cluster_workflow MIC Determination Workflow prep_inoculum Prepare Mtb Inoculum inoculate Inoculate Plate with Mtb prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read MIC incubate->read_results

References

Application Notes and Protocols: 2-Propylisonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylisonicotinic acid is a derivative of isonicotinic acid, a core scaffold in several key anti-tuberculosis agents. Its structural similarity to the thioamide drugs ethionamide and prothionamide suggests its potential as a novel therapeutic agent against Mycobacterium tuberculosis (Mtb). These established drugs are known to target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4] This document provides a detailed overview of the proposed mechanism of action for this compound, alongside experimental protocols to facilitate its investigation in a drug discovery setting. The information presented is largely based on the well-characterized mechanisms of its structural analogs, providing a strong foundational framework for research into this novel compound.

Proposed Mechanism of Action

It is hypothesized that this compound acts as a prodrug, similar to ethionamide and prothionamide.[2][3] Activation is likely mediated by the mycobacterial enzyme EthA, a monooxygenase.[1][2][3] The activated form of the drug is then proposed to form a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the elongation of fatty acids that are precursors to mycolic acids.[2][5][6] Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

cluster_0 Mycobacterium tuberculosis Cell Prodrug This compound (Prodrug) EthA EthA (Monooxygenase) Prodrug->EthA Activation Activated_Drug Activated Drug-NAD Adduct EthA->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data of Structural Analogs

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for isoniazid, ethionamide, and prothionamide against Mycobacterium tuberculosis. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
IsoniazidDrug-Susceptible0.02 - 0.2[7][8]
EthionamideDrug-Susceptible0.625 - 2.5[1]
ProthionamideDrug-Susceptible0.625 - 2.5[4]
IsoniazidkatG mutant (INH-R)> 1[9]
EthionamideinhA mutant (INH-R)Resistant[6]

Experimental Protocols

The following protocols are foundational for the characterization of novel anti-tubercular agents targeting mycolic acid synthesis.

cluster_workflow Experimental Workflow Start Start: 2-Propylisonicotinic Acid Synthesis MIC 1. MIC Determination Start->MIC InhA_Assay 2. InhA Enzyme Inhibition Assay MIC->InhA_Assay Active Mycolic_Acid_Assay 3. Mycolic Acid Synthesis Inhibition InhA_Assay->Mycolic_Acid_Assay Inhibits Cytotoxicity 4. Cytotoxicity Assay Mycolic_Acid_Assay->Cytotoxicity End End: Lead Optimization Cytotoxicity->End Low Toxicity

Figure 2: General experimental workflow for evaluating this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Mycobacterium tuberculosis H37Rv (or other relevant strains).

  • This compound stock solution (e.g., in DMSO).

  • 96-well microplates.

  • Resazurin sodium salt solution.

Protocol:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate using supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of a mid-log phase culture of M. tuberculosis diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the MIC as the lowest drug concentration that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

InhA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme.

  • NADH.

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).

  • This compound.

  • 96-well UV-transparent microplates.

  • Spectrophotometer.

Protocol:

  • Prepare a reaction mixture containing assay buffer, NADH, and InhA enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate (DD-CoA).

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value of this compound.

Mycolic Acid Synthesis Inhibition Assay

Objective: To assess the effect of this compound on mycolic acid biosynthesis in whole M. tuberculosis cells.

Materials:

  • Mycobacterium tuberculosis culture.

  • Supplemented Middlebrook 7H9 broth.

  • [1-¹⁴C] acetic acid or [¹⁴C] acetate.

  • This compound.

  • Saponification reagent (e.g., 20% tetrabutylammonium hydroxide).

  • Extraction solvents (e.g., chloroform, methanol, water).

  • Thin-layer chromatography (TLC) plates (silica gel).

  • TLC developing solvent (e.g., petroleum ether/acetone 95:5, v/v).

  • Phosphorimager or autoradiography film.

Protocol:

  • Grow a mid-log phase culture of M. tuberculosis.

  • Expose the bacterial culture to different concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.

  • Add [1-¹⁴C] acetic acid to each culture and incubate for another 8-24 hours to allow for incorporation into fatty acids and mycolic acids.

  • Harvest the bacterial cells by centrifugation and wash them.

  • Extract the total lipids from the cell pellet using appropriate organic solvents.

  • Saponify the lipid extract to release fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Extract the FAMEs and MAMEs.

  • Spot the extracted esters onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled FAMEs and MAMEs using a phosphorimager or autoradiography.

  • A reduction in the MAMEs band in treated samples compared to the control indicates inhibition of mycolic acid synthesis.

Potential Resistance Mechanisms

Based on the known resistance mechanisms to ethionamide and prothionamide, mutations in the following genes could potentially confer resistance to this compound:

  • ethA: Mutations in this gene can lead to a lack of prodrug activation.[6]

  • inhA: Overexpression or mutations in the inhA gene can reduce the binding affinity of the activated drug.[6]

  • mshA: Mutations in genes involved in mycothiol biosynthesis have also been implicated in ethionamide resistance.[6]

cluster_resistance Potential Resistance Mechanisms Prodrug This compound EthA_mut Mutated EthA Prodrug->EthA_mut Fails to activate No_Activation No Drug Activation EthA_mut->No_Activation InhA_mut Mutated/Overexpressed InhA Reduced_Binding Reduced Drug Binding InhA_mut->Reduced_Binding MshA_mut Mutated MshA Altered_Redox Altered Redox Environment MshA_mut->Altered_Redox Resistance Drug Resistance No_Activation->Resistance Reduced_Binding->Resistance Altered_Redox->Resistance

Figure 3: Potential mechanisms of resistance to this compound.

Conclusion

This compound represents a promising scaffold for the development of new anti-tuberculosis drugs. Its structural similarity to clinically used thioamides provides a strong rationale for its investigation as an inhibitor of mycolic acid synthesis. The protocols and information provided in this document offer a comprehensive guide for researchers to initiate the evaluation of this compound and its derivatives in the drug discovery pipeline. Further studies are warranted to confirm its mechanism of action, evaluate its efficacy in preclinical models, and explore its potential to overcome existing drug resistance mechanisms.

References

Application Notes and Protocols: Synthesis and Characterization of 2-Propylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the synthesis and characterization of 2-propylisonicotinic acid derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities. The protocols outlined below are based on established synthetic routes for analogous nicotinic acid derivatives.

Synthesis of this compound Amide Derivatives

A common and versatile method for the synthesis of this compound amides involves the coupling of this compound with a variety of amines using a suitable coupling agent. This approach is widely used in peptide chemistry and can be adapted for the synthesis of a diverse library of amide derivatives.[1]

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of this compound amides via an activated ester intermediate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[1]

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound amide derivative.

Synthesis Workflow Diagram

Synthesis_Workflow Acid This compound Reaction Amide Coupling Acid->Reaction Amine Amine (R-NH2) Amine->Reaction HATU HATU, DIPEA HATU->Reaction Coupling Agent Solvent DMF Solvent->Reaction Solvent Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Amide Purification->Product

Caption: General workflow for the synthesis of this compound amides.

Synthesis of this compound Ester Derivatives

Esterification of this compound can be achieved through various methods, including Fischer esterification or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. The latter is often preferred for its higher reactivity and milder reaction conditions.

Experimental Protocol: Esterification via Acyl Chloride

This protocol outlines the synthesis of this compound esters by first converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.[1]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired alcohol (R-OH)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Standard glassware for reaction under anhydrous conditions

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Addition of Reagent: Add anhydrous toluene and a catalytic amount of DMF. Then, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude 2-propylisonicotinoyl chloride in anhydrous DCM in a separate dry flask under an inert atmosphere and cool to 0 °C.

  • Addition of Reagents: Add the desired alcohol (1.2 equivalents) followed by the dropwise addition of pyridine or TEA (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up:

    • Upon completion, wash the reaction mixture with water, 1 M HCl (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude ester by flash column chromatography or distillation.

Esterification Workflow Diagram

Esterification_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid This compound AcylChloride 2-Propylisonicotinoyl Chloride Acid->AcylChloride Reflux SOCl2 SOCl2 SOCl2->AcylChloride Ester This compound Ester AcylChloride->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Pyridine Pyridine Pyridine->Ester Base

Caption: Two-step workflow for the synthesis of this compound esters.

Characterization Data

The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity. Below are representative data that would be expected for a hypothetical derivative, this compound N-benzylamide.

Table 1: Physicochemical and Spectroscopic Data for this compound N-benzylamide
ParameterExpected Value/Observation
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Appearance White to off-white solid
Melting Point Varies with purity
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (d, 1H, pyridine-H), 7.40-7.25 (m, 7H, Ar-H & pyridine-H), 6.50 (t, 1H, NH), 4.65 (d, 2H, CH₂-Ph), 2.80 (t, 2H, CH₂-CH₂-CH₃), 1.70 (sext, 2H, CH₂-CH₂-CH₃), 0.95 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165.0 (C=O), 158.0 (C-propyl), 150.0 (C-pyridine), 147.0 (C-pyridine), 138.0 (C-Ar), 129.0 (C-Ar), 128.0 (C-Ar), 127.5 (C-Ar), 121.0 (C-pyridine), 120.0 (C-pyridine), 44.0 (CH₂-Ph), 38.0 (CH₂-CH₂-CH₃), 22.0 (CH₂-CH₂-CH₃), 14.0 (CH₃)
FT-IR (KBr, cm⁻¹) 3300 (N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1600, 1495 (Ar C=C stretch)
Mass Spec (ESI+) m/z 255.15 [M+H]⁺

Note: The spectral data presented are hypothetical and serve as an illustrative example. Actual chemical shifts and coupling constants may vary.

Potential Biological Activity and Signaling Pathways

Derivatives of nicotinic acid have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] For instance, certain nicotinic acid derivatives have shown promising activity against Gram-positive bacteria.[2] The mechanism of action for novel derivatives would need to be elucidated through specific biological assays. A hypothetical signaling pathway that could be investigated for a novel anticancer derivative is the inhibition of a specific kinase involved in cell proliferation.

Hypothetical Signaling Pathway Inhibition Diagram

Signaling_Pathway cluster_pathway Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Gene Expression Derivative 2-Propylisonicotinic Acid Derivative Derivative->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase in a cell proliferation pathway.

Conclusion

The synthetic protocols detailed in these application notes provide a robust framework for the generation of a library of this compound derivatives. The characterization data table offers a template for the expected analytical results. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential. Researchers can utilize these methods as a starting point for the development of new chemical entities for various disease targets.

References

High-Purity Purification Techniques for 2-Propylisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for achieving high-purity 2-Propylisonicotinic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to be adaptable for various scales of production, from laboratory research to process development. Potential impurities in nicotinic acid derivatives may include starting materials, byproducts from synthesis, and degradation products such as pyridine-2,5-dicarboxylic acid, isonicotinic acid, pyridine, and 5-ethyl-2-methylpyridine.[1][2][3][4][5]

Overview of Purification Strategies

The purification of this compound to a high degree of purity (>99.5%) typically involves a multi-step approach combining techniques that exploit the compound's physicochemical properties. The primary methods include:

  • Acid-Base Extraction: An effective initial step to separate the acidic product from neutral and basic impurities.

  • Recrystallization: A powerful technique for achieving high crystalline purity by carefully selecting an appropriate solvent system.

  • Chromatography: Utilized for final polishing to remove closely related impurities and isomers.

The logical workflow for the purification process is outlined below.

Purification_Workflow Crude_Product Crude 2-Propylisonicotinic Acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Primary Purification Chromatography Preparative Chromatography Recrystallization->Chromatography Final Polishing (Optional) High_Purity_Product High-Purity 2-Propylisonicotinic Acid (>99.5%) Recrystallization->High_Purity_Product Chromatography->High_Purity_Product Analysis Purity Analysis (HPLC, GC-MS) High_Purity_Product->Analysis Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Crude 1. Dissolve Crude Product in Diethyl Ether Add_Base 2. Add 1M NaOH Crude->Add_Base Shake 3. Shake & Separate Layers Add_Base->Shake Organic_Impurities Organic Layer (Neutral & Basic Impurities) Shake->Organic_Impurities Discard Aqueous_Salt Aqueous Layer (Sodium 2-Propylisonicotinate) Shake->Aqueous_Salt Acidify 4. Acidify with 2M HCl Aqueous_Salt->Acidify Precipitate 5. Precipitate Formation Acidify->Precipitate Filter_Dry 6. Filter & Dry Precipitate->Filter_Dry Pure_Product Purified Product Filter_Dry->Pure_Product Recrystallization_Workflow Start 1. Dissolve Product in Minimal Hot Solvent Hot_Filter 2. Hot Gravity Filtration (Optional) Start->Hot_Filter Cooling 3. Slow Cooling to RT, then Ice Bath Hot_Filter->Cooling Crystallization 4. Crystal Formation Cooling->Crystallization Vacuum_Filter 5. Vacuum Filtration Crystallization->Vacuum_Filter Wash_Crystals 6. Wash with Cold Solvent Vacuum_Filter->Wash_Crystals Dry_Crystals 7. Dry Under Vacuum Wash_Crystals->Dry_Crystals High_Purity_Crystals High-Purity Crystals Dry_Crystals->High_Purity_Crystals

References

Application Notes and Protocols for the Biological Evaluation of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological evaluation of 2-Propylisonicotinic acid, a novel chemical entity. The protocols outlined below follow a logical, tiered approach, beginning with preliminary in silico and in vitro screening to identify potential biological activities, followed by more detailed secondary assays and in vivo validation.

Physicochemical Characterization and Drug-Likeness Assessment

A fundamental first step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties to assess its "drug-likeness." These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol 1: Determination of Physicochemical Properties

  • Solubility: Determine the aqueous solubility of this compound at various pH values (e.g., 2.0, 7.4, 9.0) using a standardized shake-flask method followed by quantification via HPLC-UV.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH (7.4) to assess the compound's lipophilicity.

  • pKa Determination: Determine the acid dissociation constant(s) (pKa) of the molecule using potentiometric titration or UV-spectrophotometry.

  • Chemical Stability: Assess the stability of the compound in various media, including aqueous buffers, simulated gastric fluid, and simulated intestinal fluid over time.

Data Presentation: Physicochemical Properties of this compound

ParameterMethodResult
Aqueous Solubility (pH 7.4)Shake-Flask/HPLC-UV[Insert Data]
LogPOctanol-Water Partition[Insert Data]
LogD (pH 7.4)Octanol-Water Partition[Insert Data]
pKaPotentiometric Titration[Insert Data]
Chemical Stability (pH 7.4, 24h)HPLC-UV[Insert Data]

In Vitro Biological Screening: Target Identification and Initial Efficacy

Given the novelty of this compound, a broad-based in vitro screening approach is recommended to identify potential biological targets and therapeutic areas.

Protocol 2: High-Throughput Screening (HTS)

  • Objective: To screen this compound against a diverse panel of biological targets to identify potential mechanisms of action.

  • Methodology:

    • Utilize commercially available HTS panels that include a wide range of assays for common drug targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

    • Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."

    • Follow up with dose-response assays for any identified hits to determine potency (IC50 or EC50).

Protocol 3: Phenotypic Screening

  • Objective: To assess the effect of this compound on cellular phenotypes relevant to various disease states.

  • Methodology:

    • Employ a panel of cell-based assays representing different therapeutic areas (e.g., oncology, inflammation, metabolic diseases).

    • Examples of assays include:

      • Cytotoxicity Assays: Evaluate the effect on cell viability in various cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines (e.g., HEK293, fibroblasts) using assays like MTT or CellTiter-Glo®.

      • Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

      • Metabolic Assays: Assess the impact on glucose uptake or lipid accumulation in relevant cell models.

Data Presentation: Summary of In Vitro Screening Results

Assay TypeTarget/Cell LineEndpointResult (e.g., IC50/EC50)
HTS - Kinase Panel[e.g., EGFR][e.g., % Inhibition @ 10µM][Insert Data]
HTS - GPCR Panel[e.g., ADRB2][e.g., % Inhibition @ 10µM][Insert Data]
CytotoxicityMCF-7 (Breast Cancer)IC50[Insert Data]
CytotoxicityHEK293 (Normal)IC50[Insert Data]
Anti-inflammatoryLPS-stimulated RAW 264.7TNF-α Inhibition (IC50)[Insert Data]

ADME-Tox Profiling: Early Assessment of Safety and Pharmacokinetics

Early in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to identify potential liabilities that could hinder drug development.

Protocol 4: In Vitro ADME Assays

  • Metabolic Stability: Incubate this compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance and predict its in vivo metabolic fate.

  • CYP450 Inhibition: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to assess the risk of drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.

  • Permeability: Assess the permeability of the compound across a Caco-2 cell monolayer as an in vitro model of intestinal absorption.

Protocol 5: In Vitro Toxicology Assays

  • hERG Channel Assay: Evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel using patch-clamp electrophysiology.

  • Genotoxicity: Perform an Ames test to assess the mutagenic potential of the compound.

  • Hepatotoxicity: Assess the potential for liver toxicity by measuring cytotoxicity in primary human hepatocytes.

Data Presentation: Summary of In Vitro ADME-Tox Profile

ParameterAssayResult
Metabolism
Metabolic Stability (Human Liver Microsomes)Intrinsic Clearance (µL/min/mg)[Insert Data]
CYP3A4 InhibitionIC50 (µM)[Insert Data]
Distribution
Plasma Protein Binding% Bound[Insert Data]
Absorption
Caco-2 PermeabilityPapp (A-B) (10⁻⁶ cm/s)[Insert Data]
Toxicity
hERG InhibitionIC50 (µM)[Insert Data]
Genotoxicity (Ames Test)Result (Mutagenic/Non-mutagenic)[Insert Data]
Hepatotoxicity (HepG2)IC50 (µM)[Insert Data]

In Vivo Evaluation: Efficacy and Pharmacokinetics

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-organism context. The choice of in vivo model will be dictated by the findings from the in vitro screening phase.

Protocol 6: In Vivo Pharmacokinetic (PK) Study

  • Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse or rat).

  • Methodology:

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at multiple time points post-dosing.

    • Analyze plasma samples to determine the concentration of the compound over time using LC-MS/MS.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 7: In Vivo Efficacy Study (Example: Anti-inflammatory Model)

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model. This protocol is an example and should be adapted based on in vitro findings.

  • Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.

  • Methodology:

    • Dose animals with this compound or vehicle control at various concentrations.

    • After a set pre-treatment time, administer LPS to induce an inflammatory response.

    • Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Assess other relevant endpoints such as changes in body temperature or clinical signs of sickness.

Data Presentation: Summary of In Vivo Data

Pharmacokinetic Parameters

Parameter IV Administration PO Administration
Half-life (t½) [Insert Data] [Insert Data]
Clearance (CL) [Insert Data] -
Volume of Distribution (Vd) [InsertData] -
Cmax - [Insert Data]
Tmax - [Insert Data]
AUC [Insert Data] [Insert Data]

| Oral Bioavailability (%) | - | [Insert Data] |

In Vivo Efficacy (LPS Model)

Treatment Group Dose (mg/kg) Plasma TNF-α (pg/mL) % Inhibition
Vehicle + Saline - [Insert Data] -
Vehicle + LPS - [Insert Data] -
Compound + LPS [Dose 1] [Insert Data] [Insert Data]
Compound + LPS [Dose 2] [Insert Data] [Insert Data]

| Compound + LPS | [Dose 3] | [Insert Data] | [Insert Data] |

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription Compound 2-Propylisonicotinic Acid Compound->IKK Inhibits?

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow Diagram

G cluster_workflow Biological Evaluation Workflow for this compound A Physicochemical Characterization B In Vitro Screening (HTS & Phenotypic) A->B C In Vitro ADME-Tox Profiling B->C D Lead Identification & Optimization C->D E In Vivo Pharmacokinetics D->E F In Vivo Efficacy Studies E->F G Preclinical Candidate Selection F->G

Caption: A tiered workflow for the comprehensive biological evaluation of a novel chemical entity.

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Propylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of 2-propylisonicotinic acid synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most industrially viable route for producing pyridine carboxylic acids, such as this compound, is the oxidation of the corresponding alkylpyridine. In this case, the synthesis would typically involve the oxidation of 4-propylpyridine. This method is analogous to the industrial synthesis of isonicotinic acid from 4-methylpyridine.[1][2]

Q2: What are the primary challenges when scaling up the oxidation of 4-propylpyridine?

A2: Key challenges in scaling up this reaction include:

  • Exotherm Control: The oxidation of alkylpyridines is often highly exothermic. Managing the reaction temperature is critical to prevent runaway reactions and the formation of side products.[3]

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants, oxidants, and catalysts in a large reactor is crucial for consistent reaction rates and yields. Poor mixing can lead to localized "hot spots" and incomplete conversion.[3]

  • Catalyst Deactivation: In catalytic oxidation processes, the catalyst can deactivate over time, leading to decreased efficiency.

  • Product Isolation and Purification: Isolating the this compound from the reaction mixture and achieving the desired purity on a large scale can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

  • Safety: Handling oxidants and managing the exothermic nature of the reaction are significant safety considerations that require robust engineering controls.[3]

Q3: What are typical yields and purities for the industrial-scale synthesis of pyridine carboxylic acids?

A3: For the analogous synthesis of isonicotinic acid from 4-methylpyridine, industrial processes can achieve yields of 70-75% with a purity of over 95%.[1][2] It is reasonable to expect similar performance for the synthesis of this compound with proper process optimization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Oxidation: The oxidizing agent may be insufficient or the reaction time too short.- Increase the stoichiometry of the oxidizing agent. - Extend the reaction time and monitor the conversion of the starting material by an appropriate analytical method (e.g., HPLC, GC).
Poor Temperature Control: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing degradation of the product or starting material.- Optimize the reaction temperature. Ensure the reactor's heating and cooling systems are adequate for maintaining the set temperature, especially during the initial exothermic phase.
Inefficient Mixing: Inadequate agitation can lead to poor contact between reactants and catalyst.[3]- Increase the agitation speed. - Evaluate the reactor and impeller design to ensure proper mixing for the scale of the reaction.
High Levels of Impurities Side Reactions: Over-oxidation or other side reactions can occur, especially at elevated temperatures.- Lower the reaction temperature. - Optimize the rate of addition of the oxidizing agent to maintain a controlled reaction.
Incomplete Reaction: Unreacted 4-propylpyridine remains in the product.- See solutions for "Low Yield."
Ineffective Work-up and Purification: The purification protocol may not be suitable for removing specific impurities at a larger scale.- Adjust the pH during work-up to ensure complete precipitation of the product or efficient extraction. - Consider recrystallization from a different solvent system. - Evaluate alternative purification methods such as column chromatography with a different stationary or mobile phase.
Runaway Reaction Poor Heat Dissipation: The heat generated by the exothermic reaction is not being removed effectively.[3]- Immediate Action: Stop the addition of reactants and apply emergency cooling. - Prevention: Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. - Reduce the rate of addition of the oxidizing agent. - Use a solvent with a higher boiling point to help manage the temperature.

Data Presentation

Table 1: Typical Industrial Synthesis Parameters for Isonicotinic Acid (Analogous to this compound Synthesis)

ParameterValueReference
Starting Material 4-Methylpyridine[1][2]
Catalyst Vanadium Pentoxide[1][2]
Yield 70-75%[1][2]
Purity >95%[1][2]
Consumption of Starting Material 1070 kg per ton of product[1][2]

Experimental Protocols

Representative Protocol for the Large-Scale Synthesis of this compound via Oxidation of 4-Propylpyridine

Disclaimer: This is a representative protocol based on the synthesis of similar pyridine carboxylic acids. The specific conditions should be optimized for safety and efficiency at the desired scale.

Materials:

  • 4-Propylpyridine

  • Strong Oxidizing Agent (e.g., Potassium Permanganate, Nitric Acid)

  • Acid for pH adjustment (e.g., Hydrochloric Acid, Sulfuric Acid)

  • Base for pH adjustment (e.g., Sodium Hydroxide)

  • Suitable Solvent (e.g., Water)

Procedure:

  • Reaction Setup: A suitable reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and reflux condenser is charged with 4-propylpyridine and water.

  • Oxidation: The oxidizing agent is added portion-wise or via the addition funnel to the stirred solution. The rate of addition is controlled to maintain the reaction temperature within a predetermined range (e.g., 70-90 °C). The reaction is highly exothermic and requires efficient cooling.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If a solid manganese dioxide byproduct is formed (in the case of KMnO4 oxidation), it is removed by filtration.

  • Product Isolation: The pH of the filtrate is carefully adjusted with a strong acid to the isoelectric point of this compound to induce precipitation.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water).

Mandatory Visualization

ScaleUp_Challenges cluster_synthesis Synthesis Workflow cluster_challenges Scale-Up Challenges Start Start: Lab-Scale Synthesis Precursor Precursor: 4-Propylpyridine Start->Precursor Select Starting Material Oxidation Oxidation Reaction Precursor->Oxidation Introduce Oxidant & Catalyst Workup Work-up & Isolation Oxidation->Workup Reaction Completion Exotherm Exotherm Control Oxidation->Exotherm Heat Generation Mixing Mixing & Mass Transfer Oxidation->Mixing Homogeneity Product Product: this compound Workup->Product Purification Purification Purification at Scale Workup->Purification Impurity Profile Safety Safety Management cluster_synthesis cluster_synthesis cluster_synthesis->Safety Process Hazards

Caption: Key challenges in scaling up this compound synthesis.

References

Technical Support Center: Synthesis of 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-propylisonicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Alkylation of 4-cyanopyridine followed by hydrolysis: This involves the reaction of 4-cyanopyridine with a propylating agent to form 2-propyl-4-cyanopyridine, which is then hydrolyzed to the desired carboxylic acid.

  • Oxidation of 2-propyl-4-alkylpyridine: A suitable precursor, such as 2-propyl-4-methylpyridine (2-propyl-γ-picoline), can be oxidized to form the carboxylic acid.

  • Grignard reaction: This approach would involve the reaction of a propyl Grignard reagent with a 4-substituted pyridine that can be converted to a carboxylic acid, or the reaction of a pyridine-derived Grignard reagent with carbon dioxide.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters for optimizing the yield include:

  • Reaction temperature: Both the alkylation and hydrolysis steps are sensitive to temperature.

  • Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • pH control: Maintaining the correct pH is crucial during the hydrolysis and purification steps to ensure the product precipitates effectively.[1]

  • Anhydrous conditions: For Grignard reactions, strictly anhydrous (dry) conditions are essential to prevent quenching of the Grignard reagent.[2]

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent (e.g., water or an alcohol-water mixture) and allowed to crystallize. Adjusting the pH of the solution to the isoelectric point of this compound can facilitate its precipitation.[1][3] Washing the filtered crystals with cold solvent helps remove soluble impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Alkylation of 4-Cyanopyridine and Subsequent Hydrolysis

Problem 1: Low yield of 2-propyl-4-cyanopyridine in the alkylation step.

Possible Cause Suggested Solution
Incomplete reaction.Increase the reaction time or temperature. Ensure efficient stirring to promote mixing of reactants.
Formation of side products.Optimize the stoichiometry of the reactants. The formation of 2,6-dipropyl-4-cyanopyridine can occur if an excess of the propylating agent is used.
Low reactivity of the propylating agent.Consider using a more reactive propylating agent or adding a catalyst to facilitate the reaction.

Problem 2: Incomplete hydrolysis of 2-propyl-4-cyanopyridine.

Possible Cause Suggested Solution
Insufficient heating or reaction time.Increase the reflux time and ensure the reaction mixture reaches the required temperature for hydrolysis.[4]
Incorrect concentration of acid or base.Adjust the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄). Stronger conditions may be needed for complete conversion.
Formation of the intermediate amide (2-propylisonicotinamide).Prolong the hydrolysis time or increase the strength of the hydrolyzing agent to drive the reaction to the carboxylic acid.[5]

Problem 3: Presence of impurities in the final product.

Possible Cause Identified Impurity Suggested Solution
Unreacted starting material.2-propyl-4-cyanopyridineOptimize the hydrolysis conditions to ensure complete conversion. Purify the final product by recrystallization.
Hydrolysis of unreacted starting material.Isonicotinic acidEnsure the initial alkylation reaction goes to completion.
Over-alkylation.2,6-dipropylisonicotinic acidControl the stoichiometry during the alkylation step.
Route 2: Oxidation of 2-Propyl-4-methylpyridine

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete oxidation.Increase the amount of oxidizing agent (e.g., KMnO₄, HNO₃) or the reaction time.[1][6]
Over-oxidation and ring degradation.Control the reaction temperature carefully. Overheating can lead to the breakdown of the pyridine ring.
Difficulty in isolating the product.After oxidation, carefully adjust the pH to the isoelectric point of the acid to ensure maximum precipitation.
Route 3: Grignard-Based Synthesis (Hypothetical)

Problem: Failure to form the desired product.

Possible Cause Suggested Solution
Quenching of the Grignard reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[2]
Low reactivity with carbon dioxide.Ensure the carbon dioxide source (e.g., dry ice) is fresh and in excess. Add the Grignard reagent to the CO₂ slowly to maintain a low temperature.[7][8]
Side reactions with the pyridine ring.The Grignard reagent can act as a base or a nucleophile at other positions on the pyridine ring. Consider using a protecting group or a milder organometallic reagent.

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-4-cyanopyridine

This protocol is adapted from the synthesis of related compounds.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 4-cyanopyridine.

  • Alkylation: Add a suitable solvent and a propylating agent (e.g., propyl bromide) and a catalyst if necessary.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: Hydrolysis of 2-Propyl-4-cyanopyridine to this compound

This protocol is based on the hydrolysis of the nitrile as described in the synthesis of prothionamide impurities.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-propyl-4-cyanopyridine and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Hydrolysis: Heat the mixture to reflux (approximately 95-100°C) for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3.0-3.5.

  • Isolation: The product, this compound, will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent.

Quantitative Data

Table 1: Influence of Reactants on Impurity Formation in a Related Synthesis

ReactantImpurity FormedTypical Concentration Range (%)
Unreacted 4-cyanopyridinePyridine-4-carbothioamide (in subsequent thionation)Varies
Excess propylating agent2,6-dipropyl-4-cyanopyridineDependent on stoichiometry
Water during thionationThis compound0.2 - 0.5

Data adapted from the synthesis and characterization of impurities of prothionamide.

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification A 4-Cyanopyridine C Alkylation Reaction (Reflux) A->C B Propylating Agent B->C D Crude 2-Propyl-4-cyanopyridine C->D F Hydrolysis Reaction (Reflux) D->F E Aqueous NaOH E->F G Sodium 2-propylisonicotinate F->G H Acidification (HCl) G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Final Product Check_Step1 Check Yield of 2-Propyl-4-cyanopyridine Start->Check_Step1 Step1_Low Low Alkylation Yield Check_Step1->Step1_Low Low Step1_OK Alkylation Yield OK Check_Step1->Step1_OK OK Check_Step2 Check Hydrolysis Step Step2_Incomplete Incomplete Hydrolysis Check_Step2->Step2_Incomplete Incomplete Step2_Purification Purification Issues Check_Step2->Step2_Purification Complete Sol_Step1 Optimize Alkylation: - Increase reaction time/temp - Check reactant stoichiometry Step1_Low->Sol_Step1 Step1_OK->Check_Step2 Sol_Step2 Optimize Hydrolysis: - Increase reflux time - Adjust [NaOH] Step2_Incomplete->Sol_Step2 Sol_Purification Optimize Purification: - Adjust pH for precipitation - Choose appropriate recrystallization solvent Step2_Purification->Sol_Purification

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Propylisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-propylisonicotinic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives. The primary synthetic route covered involves a two-step process:

  • Step 1: Minisci-type reaction for the introduction of a propyl group at the C-2 position of a pyridine ring (e.g., using 4-cyanopyridine as a starting material).

  • Step 2: Hydrolysis of the C-4 substituent (e.g., a cyano group) to the desired carboxylic acid.

Issue 1: Low Yield in Minisci Reaction for 2-Propylation

Question: I am getting a low yield of my 2-propyl-4-cyanopyridine intermediate during the Minisci reaction. What are the potential causes and how can I improve the yield?

Answer: Low yields in Minisci reactions are a common challenge and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure the purity of the pyridine substrate, the carboxylic acid (or other radical precursor), and the reagents. Impurities can quench radicals or interfere with the catalytic cycle.

  • Reaction Conditions: The classical Minisci reaction often requires acidic conditions to protonate the heterocycle, making it more susceptible to radical attack.[1] However, modern variations, including photocatalytic methods, may operate under different conditions.[2]

    • Optimization of Acid: If using a classical approach, the concentration and type of acid (e.g., sulfuric acid, nitric acid) are critical. Too little acid may result in insufficient protonation, while too much can lead to side reactions.

    • Temperature Control: The reaction temperature significantly impacts radical generation and stability. The optimal temperature should be determined empirically. For some protocols, temperatures around 90-100°C are employed.

    • Oxidant and Initiator Concentration: The ratio of the oxidant (e.g., ammonium persulfate) and the initiator (e.g., silver nitrate) to the substrate is crucial. An excess or deficit of these reagents can lead to side reactions or incomplete conversion.

  • Formation of Regioisomers: A significant challenge in Minisci reactions is the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.[1] While the 2-position is generally favored in acidic media, alkylation at other positions can occur. Careful analysis of the crude product by techniques like NMR or LC-MS is recommended to identify isomeric byproducts.

  • Side Reactions: Acylation can be a competing side reaction depending on the radical source and reaction conditions.[1]

Issue 2: Incomplete Hydrolysis of the Cyano Group

Question: My hydrolysis of 2-propyl-4-cyanopyridine to this compound is slow or incomplete. What can I do to drive the reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids can be sluggish. Here are some troubleshooting tips:

  • Reaction Conditions:

    • Acid or Base Catalysis: Both acidic and basic conditions can be used for nitrile hydrolysis. The choice depends on the stability of the rest of the molecule. For many pyridine derivatives, strong basic hydrolysis (e.g., using NaOH) is effective.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 95-100°C) and prolonged reaction times (e.g., 4 hours or more). Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.

  • Solvent: Water is the reagent for hydrolysis, but co-solvents can sometimes be used to improve the solubility of the starting material.

  • Work-up Procedure: Proper work-up is critical to isolate the carboxylic acid. After basic hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid, which for this compound is likely in the acidic range (e.g., pH 3.0-3.5).

Frequently Asked Questions (FAQs)

Q1: What is the Minisci reaction and why is it used for the synthesis of this compound derivatives?

A1: The Minisci reaction is a radical substitution reaction that allows for the introduction of an alkyl group onto an electron-deficient aromatic compound, such as a protonated nitrogen-containing heterocycle.[1] It is particularly useful for the synthesis of this compound derivatives because it enables the direct C-H functionalization of the pyridine ring, avoiding the need for pre-functionalized starting materials.[1]

Q2: What are the common side products in the Minisci reaction with 4-cyanopyridine?

A2: Common side products include regioisomers (alkylation at positions other than C-2), di-alkylated products (e.g., 2,6-dipropyl-4-cyanopyridine), and products from competing acylation reactions.[1] The formation of these byproducts can be influenced by the reaction conditions.

Q3: Can I use other alkylating agents besides n-butyric acid in the Minisci reaction to obtain different 2-alkylisonicotinic acid derivatives?

A3: Yes, the Minisci reaction is versatile and can accommodate a range of carboxylic acids as radical precursors. This allows for the synthesis of various 2-alkylisonicotinic acid derivatives. However, the reaction conditions may need to be re-optimized for different alkyl groups.

Q4: Are there any known biological activities or signaling pathways associated with this compound derivatives?

A4: While specific data on this compound is limited, the broader class of nicotinic acid (a vitamin B3 form) and its derivatives are known to have significant biological activities.[3] They can modulate lipid and glucose metabolism, often through interactions with receptors like GPR109A.[4][5] Nicotinic acid has been shown to influence signaling pathways involving sirtuins and protein kinase B.[4] Derivatives of isonicotinic acid, such as the anti-tuberculosis drug isoniazid, have well-established mechanisms of action.[3] It is plausible that this compound derivatives may exhibit interesting biological properties, but this would require specific investigation.

Data Presentation

Table 1: Optimization of Minisci Reaction for 2-Propylation of 4-Cyanopyridine
EntryRadical PrecursorOxidantInitiatorSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyric Acid(NH₄)₂S₂O₈AgNO₃Water/Nitric Acid90-1000.5Not specified[6]
2Various Carboxylic Acids(NH₄)₂S₂O₈AgNO₃DCE/H₂O50240-85[7][8]
3Alkanes (e.g., Ethane)NFSIFeCl₃Acetonitrile/TFART1.565[9]

Note: Yields can be highly dependent on the specific substrate and reaction scale. The data presented are illustrative and may require further optimization for specific applications.

Table 2: Conditions for Hydrolysis of 2-Propyl-4-cyanopyridine
EntryReagentSolventTemp (°C)Time (h)Yield (%)Reference
1NaOHWater95-1004Not specified[6]
2Acid or BaseWaterHigh TempVariesHigh[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-4-cyanopyridine via Minisci Reaction

This protocol is adapted from a reported synthesis of prothionamide impurities.[6]

Materials:

  • 4-Cyanopyridine

  • n-Butyric acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Nitric acid (70% w/w)

  • Water

  • Aqueous ammonia

  • Cyclohexane

  • Oxalic acid dihydrate

  • Acetone

Procedure:

  • To a mixture of 4-cyanopyridine (1.0 eq), silver nitrate (0.024 eq), n-butyric acid (1.06 eq), and nitric acid (0.49 eq) in water, add an aqueous solution of ammonium persulfate (1.03 eq) dropwise over 30 minutes at a temperature of 90-100°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mixture to 25-30°C and neutralize with aqueous ammonia.

  • Extract the product with cyclohexane.

  • Concentrate the organic extracts.

  • To the residue dissolved in acetone, add oxalic acid dihydrate to precipitate any unreacted 4-cyanopyridine as its oxalate salt.

  • Filter to remove the salt and concentrate the filtrate to obtain the crude 2-propyl-4-cyanopyridine.

  • Purify the product by column chromatography or distillation.

Protocol 2: Hydrolysis of 2-Propyl-4-cyanopyridine to this compound

This protocol is adapted from a reported synthesis.[6]

Materials:

  • 2-Propyl-4-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-propyl-4-cyanopyridine (1.0 eq) and sodium hydroxide (5.0 eq) in water is heated at 95-100°C for 4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the reaction mixture.

  • Adjust the pH of the reaction mixture to 3.0-3.5 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Minisci Reaction cluster_step2 Step 2: Hydrolysis start 4-Cyanopyridine + n-Butyric Acid reagents1 AgNO₃, (NH₄)₂S₂O₈ Nitric Acid, H₂O, 90-100°C product1 Crude 2-Propyl-4-cyanopyridine reagents1->product1 Alkylation purification1 Work-up & Purification product1->purification1 intermediate Pure 2-Propyl-4-cyanopyridine purification1->intermediate reagents2 NaOH, H₂O, 95-100°C intermediate->reagents2 product2 Crude this compound reagents2->product2 Hydrolysis purification2 Acidification & Filtration product2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Gene_Expression Gene Expression (Lipid & Glucose Metabolism) PKA->Gene_Expression Regulates PI3K PI3K Akt Akt PI3K->Akt Activates Sirtuins Sirtuins Akt->Sirtuins Influences Sirtuins->Gene_Expression Regulates Nicotinic_Acid Nicotinic Acid Derivatives Nicotinic_Acid->GPR109A Binds Nicotinic_Acid->PI3K Activates

Caption: Generalized signaling pathways for nicotinic acid derivatives.

References

Overcoming solubility issues of 2-Propylisonicotinic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Propylisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of this compound?

PropertyIsonicotinic AcidEstimated this compoundRationale for Estimation
Molecular Formula C₆H₅NO₂C₉H₁₁NO₂Addition of a C₃H₆ group.
Molecular Weight 123.11 g/mol [1]165.19 g/mol Increased by the mass of the propyl group.
pKa (acidic) ~4.96[2]~4.5 - 5.5The propyl group is weakly electron-donating, which may slightly alter the pKa, but it is expected to remain in a similar range.
Aqueous Solubility Sparingly soluble in cold water (5.2 g/L at 20°C), more soluble in hot water.[2]Lower than isonicotinic acidThe hydrophobic propyl chain will decrease interactions with water molecules, reducing solubility.[3][4][5]
Solubility in Organic Solvents Insoluble in alcohol, benzene, and ether.[1][6] Soluble in some alcohols like methanol and ethanol.[7]Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols.The nonpolar propyl group will increase its affinity for organic solvents.

Q2: Why am I having trouble dissolving this compound in my aqueous assay buffer?

A2: The difficulty in dissolving this compound in aqueous buffers stems from its chemical structure. While the pyridinecarboxylic acid portion of the molecule is polar and can form hydrogen bonds with water, the three-carbon propyl chain is hydrophobic (water-repelling).[4][5][8] This hydrophobic tail disrupts the favorable interactions between water molecules, making it energetically unfavorable for the compound to dissolve. The longer the nonpolar alkyl chain on a carboxylic acid, the lower its solubility in water.[3][4]

Q3: What is the best way to prepare a stock solution of this compound?

A3: For poorly water-soluble compounds like this compound, the recommended approach is to first prepare a high-concentration stock solution in a polar aprotic organic solvent.[9] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[10] N,N-Dimethylformamide (DMF) is another suitable option.

Q4: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous assay buffer?

A4: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a favorable organic solvent environment to an unfavorable aqueous one.[9][11] To prevent this, you should:

  • Use a high stock concentration: This minimizes the volume of organic solvent added to your aqueous solution.

  • Pre-warm the aqueous buffer: If your assay is performed at a specific temperature (e.g., 37°C), pre-warming your buffer can help maintain solubility.[11][12]

  • Add stock solution slowly: Add the stock solution dropwise to the vortexing or swirling aqueous buffer. This allows for gradual mixing and prevents localized high concentrations of the compound that can initiate precipitation.[11]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the pre-warmed aqueous buffer.[11]

Q5: What is the maximum recommended concentration of DMSO in cell-based assays?

A5: High concentrations of DMSO can be toxic to cells, affecting viability and cell growth.[13][14] While the tolerance can vary between cell lines, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[14] Some sensitive cell lines may even require concentrations below 0.1%. It is always best to run a solvent toxicity control to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Immediate precipitation upon addition to aqueous buffer. Solvent Shock: Rapid change in solvent polarity.[12]Perform a serial dilution or add the stock solution dropwise into the vortexing buffer.[11]
Concentration Exceeds Solubility: The final concentration is above the compound's aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[11]
Low Temperature: The aqueous buffer is cold, reducing the compound's solubility.Use pre-warmed (e.g., 37°C) buffer or media for dilutions.[11][12]
Precipitation observed after incubation (hours/days). Temperature Shift: Compound is less soluble at the incubator temperature (e.g., 37°C).Ensure the compound is soluble at the final concentration at 37°C before starting the experiment.
pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of ionizable compounds.[12]Ensure the medium is adequately buffered (e.g., with HEPES). Monitor the pH of the culture.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[12]Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Inconsistent or non-reproducible assay results. Partial Precipitation: The compound may be partially out of solution, leading to a lower effective concentration.Visually inspect all solutions for any signs of precipitation before use. Consider filtering the final solution (use caution as this may remove some of the dissolved compound if it is close to its saturation point).
Inaccurate Stock Concentration: The compound may not have fully dissolved in the initial stock solution.Ensure the compound is completely dissolved in the stock solvent. Gentle warming or brief sonication can help.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 100 mM stock solution of this compound (MW: 165.19 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh out 16.52 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes or sonicate briefly in a water bath. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Ensure the vials are tightly sealed to prevent water absorption by the DMSO.

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

  • Prepare Stock Solution: Make a 100 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of clear microcentrifuge tubes, prepare a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM).

    • To do this, add the appropriate amount of your 100 mM stock to the pre-warmed medium. For example, to make 1 mL of a 100 µM solution, add 1 µL of the 100 mM stock to 999 µL of medium. Ensure the final DMSO concentration is consistent and below the toxic limit for your cells.

  • Incubate and Observe:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, film) immediately after preparation and after 2, 4, and 24 hours. A microscope can be used for more sensitive detection.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed q1 When does it precipitate? start->q1 a1 Immediately upon dilution q1->a1 Immediately a2 After incubation q1->a2 Over Time cause1 Potential Causes: - Solvent Shock - Concentration too high - Cold buffer a1->cause1 cause2 Potential Causes: - Temperature shift instability - pH shift in media - Media component interaction a2->cause2 sol1 Solutions: - Add stock dropwise to vortexing buffer - Perform serial dilutions - Lower final concentration - Pre-warm buffer to 37°C cause1->sol1 sol2 Solutions: - Confirm solubility at 37°C - Use buffered media (HEPES) - Test solubility in simple buffer (PBS) - Reduce incubation time cause2->sol2

Caption: A decision tree for troubleshooting compound precipitation.

Mechanism of Co-Solvent Solubilization

G Conceptual Diagram of Co-Solvent Action cluster_0 Aqueous Buffer (Unfavorable) cluster_1 Aqueous Buffer with DMSO (Favorable) Compound This compound (Hydrophobic) Water1 Water Compound->Water1 Repulsion Precipitate Precipitate/ Aggregate Compound->Precipitate Water2 Water Water1->Water2 H-Bond Water3 Water Water2->Water3 H-Bond Compound2 This compound DMSO1 DMSO Compound2->DMSO1 Solvates Hydrophobic Part Water4 Water Compound2->Water4 Solvates Polar Part Soluble Solubilized Molecule Compound2->Soluble DMSO2 DMSO DMSO2->Water4 Miscible

Caption: How DMSO helps dissolve hydrophobic molecules in water.

References

Technical Support Center: 2-Propylisonicotinic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of 2-Propylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, a substituted pyridine carboxylic acid, the primary stability concerns for this compound include susceptibility to decarboxylation under thermal stress, potential oxidative degradation of the propyl side chain and pyridine ring, and photodegradation upon exposure to light. Hydrolytic degradation is less likely for the carboxylic acid itself but would be a primary concern for its ester or amide derivatives.

Q2: What are the expected degradation pathways for this compound?

A2: The anticipated degradation of this compound can proceed through several pathways depending on the stress conditions:

  • Thermal Degradation: The most probable pathway is decarboxylation, leading to the formation of 2-propylpyridine.

  • Oxidative Degradation: Oxidation may occur on the propyl side chain, potentially forming hydroxylated derivatives or ketones. Oxidation of the pyridine ring itself is also possible, which could lead to ring-opening products.[1][2]

  • Photodegradation: Exposure to UV light may induce complex degradation pathways, potentially leading to the formation of succinic acid and other smaller molecules through ring cleavage.[3]

  • Hydrolytic Degradation: While the carboxylic acid is generally stable to hydrolysis, its esters would readily hydrolyze to form this compound.

Q3: Are there any recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at controlled room temperature. For long-term storage, refrigeration (2-8 °C) is recommended to reduce the rate of potential thermal degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Study Sample.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Identify the Stress Condition: Correlate the appearance of the new peak(s) with the specific stress condition applied (e.g., heat, light, oxidizing agent).

    • Hypothesize Degradant Structure:

      • If the new peak has a shorter retention time and lacks the carboxylic acid functionality (as determined by MS), it could be the decarboxylation product, 2-propylpyridine.

      • If the new peak shows an increase in mass corresponding to the addition of oxygen atoms, it is likely an oxidation product.

    • Confirm Structure: Utilize mass spectrometry (MS) to determine the molecular weight of the impurity. Further structural elucidation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Possible Cause 2: Interaction with Excipients or Container.

  • Troubleshooting Steps:

    • Analyze a Placebo Sample: Run a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to check for any degradation products from the excipients.

    • Evaluate Container Compatibility: Assess the possibility of leaching or interaction with the container closure system by analyzing a sample stored in a different, inert container (e.g., glass).

Issue 2: Loss of Assay Potency in a this compound Formulation.

Possible Cause 1: Thermal Degradation (Decarboxylation).

  • Troubleshooting Steps:

    • Review Storage Temperature: Ensure the product has been stored at the recommended temperature. Excursions to higher temperatures can accelerate decarboxylation.

    • Analyze for Decarboxylation Product: Use a validated stability-indicating HPLC method to quantify the amount of 2-propylpyridine, the likely decarboxylation product. An increase in this peak should correlate with the loss of the parent compound.

Possible Cause 2: Oxidative Degradation.

  • Troubleshooting Steps:

    • Assess Formulation Components: Check for the presence of any excipients that may promote oxidation.

    • Evaluate Packaging: Ensure the packaging provides adequate protection from oxygen. Consider the use of oxygen scavengers if necessary.

    • Analyze for Oxidation Products: Employ an analytical method capable of separating and detecting potential oxidation products.

Experimental Protocols

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]

Protocol 1: Forced Degradation Study of this compound

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 48 hours.

    • For solution stability, reflux the stock solution at 80°C for 24 hours.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 265 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[8][9][10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual results may vary depending on the specific experimental conditions.

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
0.1 N HCl, 60°C, 24h~5%Minor unknown products
0.1 N NaOH, 60°C, 24h~8%Minor unknown products
3% H₂O₂, RT, 24h~15%Oxidized propyl chain derivatives
Heat (solid), 105°C, 48h~20%2-Propylpyridine (Decarboxylation)
Photolysis~12%Various photoproducts

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (105°C solid / 80°C solution) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples characterization Structure Elucidation (MS/MS, NMR) hplc->characterization Identify Degradants

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photo Photodegradation parent This compound decarboxy 2-Propylpyridine parent->decarboxy Decarboxylation (-CO2) oxidized_chain Hydroxylated/Keto derivatives of propyl chain parent->oxidized_chain Side-chain oxidation ring_opening Ring-opened products parent->ring_opening Pyridine ring oxidation succinic Succinic Acid parent->succinic Ring cleavage

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purifying 2-Propylisonicotinic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-propylisonicotinic acid using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound by chromatography?

A1: The most common issue is poor peak shape, specifically peak tailing. This is often due to the carboxylic acid group interacting with the stationary phase. Controlling the ionization of the molecule by adjusting the mobile phase pH is critical to mitigate this.

Q2: Which chromatographic mode is best suited for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally most suitable method. Due to the presence of the polar carboxylic acid and the non-polar propyl group, mixed-mode chromatography (combining reversed-phase and ion-exchange) can also offer excellent selectivity.[1] Normal-phase chromatography is less common for this type of molecule.

Q3: How do I choose the right column for my purification?

A3: For RP-HPLC, a C18 column is a good starting point.[2] The choice of a specific C18 column can depend on the desired selectivity and the pH stability of the stationary phase. For more complex separations or to improve peak shape, a mixed-mode column with both reversed-phase and cation-exchange characteristics, such as a Primesep 100, can be very effective.[1][3]

Q4: What is a good starting mobile phase for purifying this compound?

A4: A good starting point for RP-HPLC is a gradient of acetonitrile and water, with an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% formic acid or phosphoric acid is a common choice.[4][5] The acidic modifier is crucial for maintaining the this compound in its protonated, less polar form, which results in better peak shape.

Q5: How does the propyl group on this compound affect its chromatographic behavior compared to isonicotinic acid?

A5: The propyl group increases the hydrophobicity of the molecule. In reversed-phase chromatography, this will lead to a longer retention time for this compound compared to isonicotinic acid under the same conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem 1: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor resolution between the main peak and impurities.

Root Causes & Solutions:

CauseSolution
Analyte Ionization The carboxylic acid group is partially ionized, leading to secondary interactions with the stationary phase. Solution: Lower the mobile phase pH to at least 2 units below the pKa of this compound. A mobile phase pH of 2.5-3.5 is a good starting point. This ensures the compound is in its neutral, less polar form.[6][7]
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid. Solution: In addition to lowering the pH, using a high-purity, end-capped C18 column can minimize these interactions. Alternatively, a mixed-mode column can provide a different selectivity that avoids this issue.[1]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Problem 2: Poor Resolution

Symptoms:

  • Overlapping peaks of the target compound and impurities.

  • Inability to achieve baseline separation.

Root Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The gradient profile or isocratic composition is not effective for separating the compounds of interest. Solution: Optimize the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks.[9][10] Also, try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.
Incorrect Stationary Phase The chosen column does not provide enough selectivity for the separation. Solution: Screen different stationary phases. A C18 column from a different manufacturer can offer different selectivity. For challenging separations, consider a phenyl-hexyl or a polar-embedded phase. A mixed-mode column is also a strong candidate for improving selectivity for this type of molecule.[1][11]
Mobile Phase pH is Not Optimal The pH may be in a range where small changes significantly impact the retention of different components, leading to poor and inconsistent separation. Solution: As with peak tailing, control the pH to be well below the pKa of the analyte. Also, ensure the mobile phase is adequately buffered to maintain a stable pH.[12]
Problem 3: Irreproducible Retention Times

Symptoms:

  • The retention time of the main peak shifts between injections or between different runs.

Root Causes & Solutions:

CauseSolution
Inadequate Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the column equilibration time between injections. A good rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.
Unstable Mobile Phase pH The pH of the mobile phase is not well-controlled, leading to changes in the ionization state of the analyte. Solution: Use a buffer in the mobile phase to maintain a constant pH. Ensure the buffer is soluble in the entire range of the organic modifier concentration.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purification

This protocol provides a starting point for the purification of this compound using a standard C18 column.

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2][8]

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
  • Column: C18, 5 µm particle size, 100 Å pore size. (e.g., 250 x 10 mm for semi-preparative scale).
  • Column Temperature: 30 °C.

3. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).
  • Detection: UV at 265 nm.
  • Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

4. Post-Purification:

  • Collect the fractions containing the purified this compound.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Mixed-Mode Chromatography for Enhanced Selectivity

This protocol is recommended for challenging separations where RP-HPLC alone is insufficient.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC System and Column:

  • HPLC System: As in Protocol 1.
  • Column: Mixed-mode C18 with cation exchange (e.g., Primesep 100, 5 µm, 100 Å).[1][3]
  • Column Temperature: 30 °C.

3. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% Sulfuric Acid.[3]
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: Dependent on column dimensions.
  • Detection: UV at 265 nm.
  • Gradient Program: Optimize based on initial scouting runs, starting with a broad gradient (e.g., 5-95% B over 20 minutes).

4. Post-Purification:

  • Follow the same procedure as in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chromatography cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate

Caption: General workflow for the purification of this compound by chromatography.

troubleshooting_logic cluster_tailing Tailing Solutions cluster_resolution Resolution Solutions cluster_rt Reproducibility Solutions start Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes irreproducible_rt Irreproducible RTs? poor_resolution->irreproducible_rt No optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes increase_equilibration Increase Equilibration Time irreproducible_rt->increase_equilibration Yes check_column Use High-Purity Column reduce_load Reduce Sample Load change_column Change Stationary Phase control_ph Control Mobile Phase pH use_buffer Use a Buffer control_temp Control Column Temperature

Caption: Decision tree for troubleshooting common chromatography issues.

References

Minimizing by-product formation in 2-Propylisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-propylisonicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Use Excess Reagent: A slight excess of the key reagent (e.g., oxidizing agent, organometallic reagent) may drive the reaction to completion.
Sub-optimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal.- Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction. - Solvent Screening: Test different solvents to improve the solubility of reactants and intermediates. - Catalyst Loading: If a catalyst is used, optimize its loading to maximize conversion without promoting side reactions.
Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or recrystallization steps.- pH Adjustment: Carefully adjust the pH during aqueous work-up to ensure the product is in its least soluble form for extraction or precipitation. The isoelectric point is crucial for amino acids. - Efficient Extraction: Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery. - Optimize Recrystallization: Choose a suitable solvent system for recrystallization to maximize crystal recovery.[1][2][3]
By-product Formation: Competing side reactions consume starting materials and reduce the yield of the desired product.- See Specific Troubleshooting Guides Below: Address the formation of specific by-products as detailed in the following sections.

Issue 2: Presence of Over-oxidized By-products (e.g., Pyridine-2,4-dicarboxylic acid)

This issue is common when using strong oxidizing agents like potassium permanganate (KMnO₄) to oxidize a precursor like 2-propyl-4-methylpyridine.[4][5][6][7][8]

Potential CauseRecommended Solution
Excessive Oxidizing Agent: Using too much oxidizing agent can lead to the oxidation of both the propyl and methyl groups.- Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess, but avoid large molar equivalents.
High Reaction Temperature: Elevated temperatures can promote more aggressive oxidation.[6]- Lower Reaction Temperature: Perform the oxidation at a lower temperature, even if it requires a longer reaction time.
Prolonged Reaction Time: Leaving the reaction for too long can result in over-oxidation.- Reaction Monitoring: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Issue 3: Formation of Isomeric By-products (e.g., 3-Propylisonicotinic Acid)

The formation of isomers can occur during syntheses involving the introduction of the propyl group, such as through free-radical reactions.

Potential CauseRecommended Solution
Lack of Regioselectivity: The reaction conditions may not favor the formation of the desired isomer.- Directed Lithiation: For syntheses involving lithiation of the pyridine ring followed by alkylation, the choice of directing group and reaction conditions is critical to ensure regioselectivity.[9][10] - Use of Regioselective Starting Materials: Start with a precursor that already has the desired substitution pattern to avoid isomeric mixtures.
Isomerization: The product or intermediates may isomerize under the reaction conditions.- Milder Reaction Conditions: Use milder reaction conditions (lower temperature, less harsh reagents) to prevent isomerization.

Issue 4: Incomplete Hydrolysis of Nitrile Precursor (4-Cyano-2-propylpyridine)

If synthesizing from a nitrile precursor, incomplete hydrolysis is a common problem.[11][12]

Potential CauseRecommended Solution
Insufficient Acid or Base: The concentration of the acid or base used for hydrolysis may be too low.- Increase Catalyst Concentration: Increase the concentration of the acid or base. - Use a Stronger Acid/Base: Switch to a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., higher concentration of NaOH).
Low Reaction Temperature: Hydrolysis of nitriles often requires elevated temperatures.- Increase Reaction Temperature: Heat the reaction mixture to reflux to drive the hydrolysis to completion.
Short Reaction Time: The hydrolysis reaction may be slow.- Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring its progress.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products depend on the synthetic route.

  • From 2-propyl-4-methylpyridine oxidation: Over-oxidized products like pyridine-2,4-dicarboxylic acid can form. Incomplete oxidation may leave unreacted starting material.[4][5][8]

  • From 4-cyano-2-propylpyridine hydrolysis: Incomplete hydrolysis can leave the starting nitrile or the intermediate amide. Side reactions during the synthesis of the nitrile precursor can lead to isomeric impurities such as 2,6-dipropyl-4-cyanopyridine and 3-propyl-4-cyanopyridine.[13]

  • Via organometallic routes (e.g., Grignard or lithiation): By-products can arise from the reaction of the organometallic reagent with the carboxylic acid product, or from side reactions due to the basicity of the reagent.

Q2: How can I purify crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound.[1][2][3][14]

  • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents to screen include water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[1][3]

Another method is precipitation as a salt, for example, as a copper salt, followed by regeneration of the free acid.[4]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A3:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for both monitoring reaction progress and accurately determining the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is often effective.[15][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify the main product and any significant impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify unknown impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow the solution to cool to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Byproduct_Formation_Oxidation Start 2-Propyl-4-methylpyridine Target This compound Start->Target Controlled Oxidation (e.g., KMnO4, stoichiometric) Byproduct Pyridine-2,4-dicarboxylic Acid (Over-oxidation) Start->Byproduct Excess Oxidizing Agent or High Temperature

Caption: By-product formation during oxidation.

Byproduct_Formation_Hydrolysis Start 4-Cyano-2-propylpyridine Intermediate 2-Propylisonicotinamide Start->Intermediate Partial Hydrolysis Byproduct Unreacted Nitrile Start->Byproduct Incomplete Reaction Target This compound Intermediate->Target Complete Hydrolysis

Caption: By-product formation during nitrile hydrolysis.

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Crystallize Cool to Crystallize Dissolve->Crystallize No Insoluble Impurities Filter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for purification by recrystallization.

References

Technical Support Center: Enhancing the Biological Activity of 2-Propylisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-Propylisonicotinic acid analogs. The information is designed to address common challenges encountered during synthesis, biological evaluation, and optimization of these compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields during the synthesis of our this compound analog. What are the common pitfalls?

A1: Low synthetic yields for nicotinic acid derivatives can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can interfere with many coupling reactions. Monitor your reaction progress closely using Thin Layer Chromatography (TLC) to avoid over or under-running the reaction. The purification step is also critical; consider alternative purification methods if you suspect product loss during column chromatography or recrystallization. Finally, for coupling reactions, ensure the use of an appropriate catalyst and base, and consider screening different reaction conditions (temperature, solvent, reaction time) to optimize the yield.

Q2: Our this compound analog exhibits poor solubility in aqueous buffers for our biological assays. How can we address this?

A2: Poor aqueous solubility is a common issue with hydrophobic small molecules. You can try several approaches. Initially, you can prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems. If solubility remains an issue, you could consider using solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based delivery system. From a medicinal chemistry perspective, you might consider synthesizing analogs with improved solubility by introducing polar functional groups, if this does not negatively impact the biological activity.

Q3: We are seeing inconsistent results in our cell-based assays. What could be the cause?

A3: Inconsistent results in cell-based assays can be due to several factors. Firstly, verify the purity and stability of your compound. Impurities can have their own biological effects, and degradation of the compound over time will lead to variable results. Ensure consistent cell culture conditions, including cell passage number, confluency, and media composition. For compounds with low solubility, precipitation in the assay medium can lead to inconsistent effective concentrations. Visually inspect your assay plates for any signs of precipitation. Finally, consider the possibility of your compound interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Running appropriate controls can help identify such issues.

Q4: How can we begin to understand the Structure-Activity Relationship (SAR) for our this compound analogs?

A4: A systematic approach is key to understanding SAR. Start by making small, defined modifications to your lead compound. For this compound analogs, you could explore variations in the length and branching of the alkyl group at the 2-position. Additionally, substitutions on the pyridine ring can modulate the electronic properties and reactivity of the molecule, which has been shown to be important for the biological activity of some isonicotinic acid derivatives.[1] Replacing the carboxylic acid with other acidic groups or bioisosteres can also provide valuable SAR data. It is crucial to test all new analogs in the same biological assays to ensure the data is comparable.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Suggested Solution
Low or no product formation Inactive reagents or catalyst.Use fresh reagents and ensure the catalyst is not expired.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating or cooling.
Presence of moisture or oxygen.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple products/impurities Side reactions are occurring.Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side products.
Impure starting materials.Purify starting materials before use.
Difficulty in product purification Product is co-eluting with impurities.Try a different solvent system for column chromatography or consider an alternative purification method like preparative HPLC.
Product is unstable on silica gel.Use a different stationary phase for chromatography (e.g., alumina) or minimize the time the compound is on the column.
Biological Assay Troubleshooting
Issue Potential Cause Suggested Solution
Low potency or no activity Poor membrane permeability.Assess the lipophilicity of your compound. Consider developing a cell-free assay to confirm target engagement.
Compound is being rapidly metabolized.Investigate the metabolic stability of your compound in relevant cell lines or liver microsomes.
Incorrect assay conditions.Ensure the pH, temperature, and buffer composition of your assay are optimal for the target and compound.
High background signal Compound autofluorescence or interference with assay reagents.Run a control with your compound in the absence of the biological target to check for interference.
Cell toxicity Off-target effects of the compound.Perform a cytotoxicity assay to determine the concentration range where the compound is not toxic to the cells.

Data Presentation

Table 1: In Vitro Antitubercular Activity of Isonicotinic Acid Analogs
Compound Substitution at 2-position MIC (μg/mL) vs. M. tuberculosis H37Rv
Isoniazid-H (hydrazide)0.02 - 0.06
Analog 1-CH₃ (hydrazide)0.1
Analog 2-CH₂CH₃ (hydrazide)0.5
Analog 3-CH(CH₃)₂ (hydrazide)>10

Note: This table is a representative example based on published literature for similar compounds and is intended to illustrate the impact of substitution at the 2-position on antitubercular activity. Actual values for this compound analogs would need to be determined experimentally.

Experimental Protocols

General Protocol for Synthesis of this compound Hydrazide

This protocol describes a general method for the synthesis of a this compound hydrazide from the corresponding ester.

Materials:

  • Ethyl 2-propylisonicotinate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl 2-propylisonicotinate (1 equivalent) and ethanol to dissolve.

  • Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product under vacuum to obtain the this compound hydrazide.

Protocol for Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol outlines a method for determining the MIC of a compound against M. tuberculosis using a microplate-based assay.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • Resazurin solution

Procedure:

  • Prepare a serial dilution of the test compound in Middlebrook 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth).

Mandatory Visualizations

Signaling Pathways

Mycolic_Acid_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA FAS_I Fatty Acid Synthase I Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C26 Acyl-CoA C16-C26 Acyl-CoA FAS_I->C16-C26 Acyl-CoA FAS_II Fatty Acid Synthase II C16-C26 Acyl-CoA->FAS_II Meromycolic Acid Precursors Meromycolic Acid Precursors FAS_II->Meromycolic Acid Precursors InhA InhA (Enoyl-ACP reductase) Meromycolic Acid Precursors->InhA PIA-X (activated) This compound Analog (activated) PIA-X (activated)->InhA Inhibition Elongated Acyl Chains Elongated Acyl Chains Condensation Condensation Elongated Acyl Chains->Condensation Mycolic Acids Mycolic Acids Condensation->Mycolic Acids

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by an activated this compound Analog.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB PIA_X 2-Propylisonicotinic Acid Analog PIA_X->IKK_complex Inhibition? Gene_expression Inflammatory Gene Expression NFkB_nucleus->Gene_expression activates Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility & Stability Assessment Characterization->Solubility Primary_Screening Primary Screening (e.g., MIC Assay) Solubility->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Analog_Design Design of New Analogs SAR_Analysis->Analog_Design Analog_Design->Synthesis Iterative Cycle

References

Technical Support Center: Consistent 2-Propylisonicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable analysis of 2-Propylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the HPLC analysis of this compound?

A1: A reversed-phase HPLC-UV method is a robust starting point. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and a phosphate buffer at an acidic pH to ensure the analyte is in a single ionic form.

Q2: How can I improve peak shape and reduce tailing for this compound?

A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of the carboxylic acid group, reducing these interactions. Using a high-purity silica column with end-capping can also minimize peak tailing.

Q3: What are the critical parameters to consider during sample preparation?

A3: The choice of sample preparation technique depends on the matrix. For pharmaceutical formulations, a simple dilution with the mobile phase followed by filtration is often sufficient. For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences. Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion.

Q4: How do I conduct a forced degradation study for this compound?

A4: Forced degradation studies are essential for developing a stability-indicating method.[1][2][3][4] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][3][4] This helps to ensure that the analytical method can separate the intact drug from any degradants.[3]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Recommended Solution
No Peak or Low Signal Incorrect wavelength selection.Verify the UV maximum absorbance for this compound (a starting wavelength of 225 nm is a reasonable starting point).
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
System leak.Check for leaks in the pump, injector, and column fittings.
Peak Tailing Secondary silanol interactions.Lower the mobile phase pH to suppress analyte ionization. Use an end-capped C18 column.
Column overload.Reduce the injection volume or sample concentration.
Column contamination.Flush the column with a strong solvent or replace it if necessary.
Split Peaks Column void or channeling.Replace the column. Ensure proper column handling and avoid pressure shocks.
Co-elution with an impurity.Optimize the mobile phase composition or gradient to improve resolution.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase.Prepare fresh mobile phase using high-purity solvents and reagents.
Detector lamp issue.Allow the lamp to warm up properly or replace it if it's near the end of its lifespan.
GC-MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape Analyte adsorption.Ensure proper derivatization to increase volatility and reduce active site interactions. Use a deactivated inlet liner.
Improper injection technique.Optimize the injection speed and temperature.
Low Sensitivity Inefficient derivatization.Optimize the derivatization reaction time, temperature, and reagent concentration.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.
Variable Retention Times Fluctuations in carrier gas flow.Check for leaks in the gas lines and ensure a stable head pressure.
Column degradation.Condition the column or trim the inlet end.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol is adapted from a method for a structurally similar compound and serves as a starting point for method development and validation.[5][6]

Chromatographic Conditions:

Parameter Condition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and methanol.

  • Perform serial dilutions from the stock solution to prepare working standards in the desired concentration range (e.g., 5-50 µg/mL).

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: GC-MS Method for the Analysis of this compound

This protocol is a general procedure for the analysis of organic acids by GC-MS and may require optimization.[7][8][9][10]

Derivatization:

  • Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters (Hypothetical Data)
Parameter Result
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Table 2: Forced Degradation Study Results (Hypothetical Data)
Stress Condition % Degradation Number of Degradation Products
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 15.2%2
Base Hydrolysis (0.1 M NaOH, 80°C, 8h) 22.5%3
Oxidative (3% H₂O₂, RT, 24h) 18.7%2
Thermal (80°C, 48h) 8.5%1
Photolytic (ICH guidelines) 5.1%1

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_system Check System Suitability start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Instrument (Pump, Detector, etc.) system_ok->fix_system No investigate_method Investigate Method Parameters system_ok->investigate_method Yes fix_system->check_system check_mobile_phase Mobile Phase pH & Composition investigate_method->check_mobile_phase check_column Column Condition & Type investigate_method->check_column check_sample Sample Preparation & Concentration investigate_method->check_sample optimize_mp Adjust pH / Buffer Strength check_mobile_phase->optimize_mp replace_column Flush or Replace Column check_column->replace_column dilute_sample Dilute Sample / Check Solvent check_sample->dilute_sample resolve Problem Resolved optimize_mp->resolve replace_column->resolve dilute_sample->resolve HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter_solutions Filter all solutions (0.45 µm) prep_std->filter_solutions prep_sample Prepare Sample Solutions prep_sample->filter_solutions setup_hplc Equilibrate HPLC System with Mobile Phase filter_solutions->setup_hplc inject_std Inject Standard Solutions (Calibration Curve) setup_hplc->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks calculate_conc Calculate Concentration of this compound integrate_peaks->calculate_conc report Generate Report calculate_conc->report Stability_Indicating_Method cluster_stress Forced Degradation (Stress Conditions) api This compound (API) acid Acidic Hydrolysis api->acid base Basic Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photo Photolytic api->photo degraded_sample Stressed Sample Mixture (API + Degradants) acid->degraded_sample base->degraded_sample oxidation->degraded_sample thermal->degraded_sample photo->degraded_sample hplc_analysis Analyze by HPLC-UV degraded_sample->hplc_analysis chromatogram Chromatogram showing separation of API from all degradants hplc_analysis->chromatogram validated_method Validated Stability-Indicating Method chromatogram->validated_method

References

Validation & Comparative

A Comparative Analysis of Isonicotinic Acid Derivatives and Pyrazinamide in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antitubercular properties of isonicotinic acid derivatives, primarily focusing on the frontline drug isoniazid, and pyrazinamide. Due to the limited specific experimental data available for 2-Propylisonicotinic acid, this document will focus on the well-characterized parent compound, isoniazid, and its class of derivatives, to draw a comparative framework against pyrazinamide.

Introduction

Isoniazid (isonicotinic acid hydrazide) and pyrazinamide are both crucial first-line drugs in the combination therapy for tuberculosis.[1][2] They are both prodrugs that require activation by mycobacterial enzymes to exert their bactericidal or bacteriostatic effects.[2][3] However, their mechanisms of action, optimal conditions for activity, and resistance profiles are distinct. Understanding these differences is paramount for the development of new antitubercular agents and the optimization of existing treatment regimens.

Mechanism of Action

Isoniazid and its Derivatives:

Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme KatG.[3] The activated form of isoniazid then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase, InhA.[3] InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of mycolic acid synthesis leads to the disruption of the cell wall integrity and ultimately cell death. Resistance to isoniazid is most commonly associated with mutations in the katG gene, preventing the activation of the prodrug, or mutations in the promoter region of the inhA gene, leading to its overexpression.[3]

Pyrazinamide:

Pyrazinamide is a prodrug that diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[2] The mechanism of action of POA is multifaceted and not entirely elucidated. One prominent theory is that under the acidic conditions found within phagolysosomes where M. tuberculosis can reside, POA is protonated and diffuses back into the bacterial cell. The accumulation of protonated POA disrupts the membrane potential and interferes with energy production.[4] More recent evidence suggests that POA may also inhibit coenzyme A biosynthesis by binding to the aspartate decarboxylase PanD. Resistance to pyrazinamide is primarily caused by mutations in the pncA gene, which result in a loss of pyrazinamidase activity.

Data Presentation: In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isoniazid, some of its derivatives, and pyrazinamide against M. tuberculosis. It is important to note that the activity of pyrazinamide is highly dependent on the pH of the culture medium.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isonicotinic Acid Derivatives against M. tuberculosis H37Rv

CompoundMIC (µM)Reference StrainNotes
Isoniazid0.07 - 1.46H37RvActive against replicating bacteria.[5]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14H37RvAlso active against an isoniazid-resistant strain.[5][6]
Adamantane-based INH derivative 10b32 µg/mLH37RvLess active than isoniazid.[7]
Isoniazid-pyrazinoic acid hybrid 21a2 µg/mLH37RvMore potent than pyrazinamide, less than isoniazid.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide against M. tuberculosis H37Rv at Varying pH

pHMIC (µg/mL)Reference StrainNotes
5.86.25M. bovis / M. tuberculosis BUR[8]
6.63.96 (for 2-chloroethyl pyrazinoate)H37RvEster prodrug of pyrazinoic acid.[8]
Neutral>64H37RvGenerally considered inactive at neutral pH.[7]
Acidic200H37Rv[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of antitubercular agents using the broth microdilution method is outlined below, based on established guidelines.[9][10]

1. Preparation of Materials:

  • Test Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Growth Medium: Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.

  • Test Compounds: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in the growth medium.

  • 96-Well Plates: Sterile, clear, flat-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • A mid-log phase culture of M. tuberculosis H37Rv is used.

  • The culture is homogenized by vortexing.

  • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • This suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10⁵ CFU/mL.[10]

3. Assay Procedure:

  • 100 µL of the appropriate serial dilutions of the test compounds are added to the wells of the 96-well plate.

  • Control wells are included: a positive control (inoculum without drug) and a negative control (medium without inoculum).

  • 100 µL of the final bacterial inoculum (10⁵ CFU/mL) is added to each well, except for the negative control wells.[10]

  • The plates are sealed and incubated at 37°C.

4. Reading and Interpretation:

  • Plates are read after 7 to 21 days of incubation, or when growth in the positive control well is clearly visible.[10]

  • The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial growth, observed as the absence of a bacterial pellet at the bottom of the well.[11]

Early Bactericidal Activity (EBA) Assay

EBA studies are conducted to evaluate the in vivo bactericidal effect of a drug during the initial days of treatment.[12]

1. Study Design:

  • Patients with newly diagnosed, smear-positive pulmonary tuberculosis are enrolled.

  • Patients receive monotherapy with the test drug for a specified period (typically 2 to 14 days).

2. Sputum Collection and Processing:

  • Sputum samples are collected at baseline and at various time points during treatment.

  • The volume of each sputum sample is measured, and the sample is homogenized.

3. Quantitative Culture:

  • Serial dilutions of the homogenized sputum are plated on selective agar medium (e.g., Middlebrook 7H11 agar).

  • The plates are incubated at 37°C for 3-4 weeks.

  • The number of colony-forming units (CFU) is counted for each dilution.

4. Data Analysis:

  • The change in log₁₀ CFU per milliliter of sputum over time is calculated.

  • This change represents the early bactericidal activity of the drug.

Mandatory Visualizations

Mechanism of Action Diagrams

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Disruption

Caption: Mechanism of action of Isoniazid.

Pyrazinamide_Mechanism PZA Pyrazinamide (PZA) PncA PncA (Pyrazinamidase) PZA->PncA Conversion POA Pyrazinoic Acid (POA) PncA->POA Protonated_POA Protonated POA POA->Protonated_POA PanD PanD (Aspartate Decarboxylase) POA->PanD Binding/Inhibition Acidic_pH Acidic pH (e.g., Phagolysosome) Acidic_pH->Protonated_POA Membrane_Potential Membrane Potential Disruption Protonated_POA->Membrane_Potential Energy_Production Energy Production Inhibition Protonated_POA->Energy_Production CoA_Synthesis Coenzyme A Synthesis PanD->CoA_Synthesis

Caption: Proposed mechanisms of action of Pyrazinamide.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture M. tuberculosis Culture (Mid-log phase) Adjust_Turbidity Adjust to 0.5 McFarland Culture->Adjust_Turbidity Dilute_Inoculum Dilute 1:100 (Final: 10^5 CFU/mL) Adjust_Turbidity->Dilute_Inoculum Add_Inoculum Add 100 µL Inoculum to Wells Dilute_Inoculum->Add_Inoculum Prepare_Drugs Prepare Serial Dilutions of Test Compounds Add_Drugs Add 100 µL Drug Dilutions to 96-well Plate Prepare_Drugs->Add_Drugs Add_Drugs->Add_Inoculum Incubate Incubate at 37°C (7-21 days) Add_Inoculum->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with >99% inhibition) Read_Plate->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Comparative Analysis: Isoniazid and its Hypothetical Prodrug 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the established antitubercular agent, isoniazid, and a prospective look at a theoretical prodrug, 2-propylisonicotinic acid.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of tuberculosis (TB) treatment for decades, valued for its potent bactericidal activity against Mycobacterium tuberculosis.[1][2][3] As a prodrug, isoniazid requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[1][4][5] This activation leads to the formation of a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][6][7]

Despite its efficacy, isoniazid's clinical use is challenged by issues of drug-induced hepatotoxicity and the emergence of drug-resistant strains.[4] These challenges have spurred research into isoniazid derivatives and prodrugs designed to improve its therapeutic index. One such theoretical compound is this compound. While extensive experimental data for this compound is not available in the current body of scientific literature, this guide will provide a comprehensive analysis of isoniazid, drawing on established experimental data, and offer a conceptual comparison with its hypothetical propyl ester prodrug.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Isoniazid is a small, water-soluble molecule. The hypothetical this compound, as a propyl ester of isonicotinic acid, would be expected to have increased lipophilicity. This difference could significantly impact its biological activity and pharmacokinetic profile.

PropertyIsoniazidThis compound (Hypothetical)
Molecular Formula C₆H₇N₃OC₉H₁₁NO₂
Molecular Weight 137.14 g/mol 165.19 g/mol
LogP -0.7Estimated to be higher than isoniazid due to the propyl group
Solubility Soluble in waterExpected to have lower water solubility and higher lipid solubility

Mechanism of Action

Isoniazid's mechanism of action is well-elucidated. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4][5] The activated form of isoniazid then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.

For this compound to be effective, it would need to be hydrolyzed in vivo to release isonicotinic acid, which would then need to be converted to an active form, or directly release an active metabolite. The specific activation pathway for this compound would require experimental verification.

digraph "Isoniazid Activation Pathway" {
  graph [fontname = "Arial", label="Isoniazid Activation and Mechanism of Action", labelloc=t, fontsize=14];
  node [shape=box, style=filled, fontname = "Arial", fontcolor="#202124"];
  edge [fontname = "Arial", color="#5F6368"];

INH [label="Isoniazid (Prodrug)", fillcolor="#F1F3F4"]; KatG [label="KatG (Catalase-Peroxidase)", fillcolor="#FBBC05"]; Activated_INH [label="Activated Isoniazid\n(Isonicotinoyl Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#F1F3F4"]; INH_NAD [label="Isoniazid-NAD Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhA [label="InhA (Enoyl-ACP Reductase)", fillcolor="#FBBC05"]; Mycolic_Acid [label="Mycolic Acid Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Wall [label="Mycobacterial Cell Wall Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

INH -> KatG [label="Activation"]; KatG -> Activated_INH; Activated_INH -> INH_NAD [label="+ NAD+"]; INH_NAD -> InhA [label="Inhibition"]; InhA -> Mycolic_Acid [style=dashed, arrowhead=none, label="Catalyzes"]; Mycolic_Acid -> Cell_Wall [style=dashed, arrowhead=none, label="Essential for"]; InhA -> Mycolic_Acid [color="#EA4335", style=solid, arrowhead=tee, label="Blocks"]; Mycolic_Acid -> Cell_Death [label="Disruption leads to"]; }

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antitubercular agents is typically determined using broth microdilution methods. A standardized inoculum of M. tuberculosis is added to microtiter plates containing serial dilutions of the test compound in a suitable broth medium, such as Middlebrook 7H9. The plates are incubated at 37°C for a defined period, after which bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Pharmacokinetic Studies

Pharmacokinetic parameters are determined in animal models and human volunteers. Following administration of the drug, blood samples are collected at various time points. The concentration of the parent drug and its metabolites in the plasma is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These data are then used to calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. Its well-defined mechanism of action and potent bactericidal activity are key to its success. However, the challenges of toxicity and resistance necessitate the exploration of novel therapeutic strategies, including the development of prodrugs.

While this compound remains a hypothetical compound without available experimental data, its conceptual design as a more lipophilic prodrug of isonicotinic acid highlights a rational approach to potentially modify the pharmacokinetic and metabolic profile of the parent drug. Further research, including synthesis and comprehensive in vitro and in vivo evaluation, would be required to determine if such a modification could lead to an improved therapeutic agent for the treatment of tuberculosis. The detailed experimental data and established protocols for isoniazid presented in this guide provide a robust framework for the future evaluation of novel isoniazid derivatives like this compound.

References

Efficacy Comparison of Prolyl-4-Hydroxylase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of various prolyl-4-hydroxylase (P4H) inhibitors, with a focus on their role in the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). The information presented is intended for researchers, scientists, and drug development professionals to aid in the evaluation and selection of these compounds for therapeutic development.

Prolyl-4-hydroxylases are enzymes crucial for the post-translational modification of collagen and are also key regulators of the HIF signaling pathway.[1] Inhibition of P4H activity can modulate collagen deposition, making these enzymes attractive therapeutic targets for fibrotic diseases.[1] Furthermore, their role in the HIF pathway has broadened their therapeutic potential to conditions like anemia in chronic kidney disease.[2]

Mechanism of Action: The HIF Signaling Pathway

Under normal oxygen conditions (normoxia), P4H enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation by the proteasome.[2] P4H inhibitors block this hydroxylation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then moves to the nucleus, where it dimerizes with HIF-β and activates the transcription of genes involved in processes like erythropoiesis and iron metabolism.[2]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / P4H Inhibition HIF_alpha_normoxia HIF-α P4H P4H HIF_alpha_normoxia->P4H Substrate Hydroxylation Hydroxylation (O2, Fe2+, 2-OG) P4H->Hydroxylation VHL VHL Binding Hydroxylation->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome P4H_inhibited P4H P4H_Inhibitor P4H Inhibitor P4H_Inhibitor->P4H_inhibited Inhibits HIF_alpha_stabilized Stabilized HIF-α Dimerization Dimerization HIF_alpha_stabilized->Dimerization HIF_beta HIF-β HIF_beta->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription Activates

Caption: HIF Signaling Pathway under Normoxia and Hypoxia/P4H Inhibition.

Comparative Efficacy of P4H Inhibitors

While direct comparative data for 2-Propylisonicotinic acid is limited in the reviewed literature, we can compare other well-characterized P4H inhibitors to understand the landscape of efficacy. The following table summarizes the inhibitory potency of selected compounds.

ParameterP-1894BEthyl-3,4-dihydroxybenzoate (EDHB)Pyridine-2,4-dicarboxylatePyridine-2,5-dicarboxylate
Inhibitor Class Anthraquinone glycosideCatechol derivativePyridine derivativePyridine derivative
IC50 Value 2.2 µM[3]Not available--
Ki Value 1.8 µM (noncompetitive with respect to (Pro-Pro-Gly)5)[3]~400 µM (in human skin fibroblast cultures)[3]2 µM[4]0.8 µM[4]
Mechanism of Action Noncompetitive inhibitor with respect to the peptide substrate.[3]Competitive inhibitor; also acts as an iron chelator.[3]Competitive inhibitor with respect to 2-oxoglutarate.[4]Competitive inhibitor with respect to 2-oxoglutarate.[4]
Enzyme Source Purified chick embryo prolyl hydroxylase[3]Human skin fibroblast cultures[3]--

Experimental Protocols

In Vitro P4H Enzyme Activity Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of P4H inhibitors using a biochemical assay.

P4H_Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant P4H Enzyme - Peptide Substrate - Cofactors (α-KG, FeSO₄, Ascorbate) - Test Inhibitors start->prepare_reagents plate_setup Plate Setup (384-well): Add test inhibitors at various concentrations and controls. prepare_reagents->plate_setup add_enzyme Add P4H enzyme solution to each well. plate_setup->add_enzyme pre_incubate Pre-incubate for 15-30 minutes at room temperature. add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate and cofactor solution. pre_incubate->initiate_reaction incubate_reaction Incubate for 60 minutes at 37°C. initiate_reaction->incubate_reaction stop_and_detect Stop reaction and add detection reagent (e.g., Succinate-Glo™). incubate_reaction->stop_and_detect measure_signal Measure signal (luminescence) using a plate reader. stop_and_detect->measure_signal data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values. measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro P4H enzyme inhibition assay.

Materials:

  • Recombinant human P4H enzyme.[5]

  • Peptide substrate (e.g., (Pro-Pro-Gly)n).[6]

  • Cofactors: 2-Oxoglutarate (α-KG), FeSO₄, Ascorbate.[5][6]

  • Test inhibitors and vehicle control (e.g., DMSO).[7]

  • Assay buffer (e.g., Tris-HCl, pH 7.5).[7]

  • 96-well or 384-well plates.[7]

  • Detection reagent (e.g., Succinate-Glo™ Hydroxylase Assay Kit).[7][8]

  • Luminometer or appropriate plate reader.[6]

Procedure:

  • Assay Setup: Add the test inhibitor at various concentrations to the wells of the assay plate. Include controls with no inhibitor.[6][7]

  • Enzyme Addition: Add the recombinant P4H enzyme to each well and pre-incubate for a short period.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of the peptide substrate and cofactors.[5]

  • Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 60 minutes at 37°C).[6][7]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.[6]

  • Measurement: Measure the signal (e.g., luminescence) using a plate reader.[6]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[3][6]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol is for assessing the ability of P4H inhibitors to stabilize HIF-1α protein levels in cultured cells.

HIF_Western_Blot_Workflow start Start cell_culture Cell Culture: Seed cells and allow to adhere. start->cell_culture compound_treatment Compound Treatment: Treat cells with inhibitors at various concentrations for 4-6 hours. cell_culture->compound_treatment cell_lysis Cell Lysis: Prepare whole-cell or nuclear extracts. compound_treatment->cell_lysis protein_quant Protein Quantification: (e.g., BCA or Bradford assay) cell_lysis->protein_quant sds_page SDS-PAGE: Separate proteins by size. protein_quant->sds_page transfer Protein Transfer: Transfer proteins to a PVDF membrane. sds_page->transfer immunoblotting Immunoblotting: - Block membrane - Incubate with primary antibody (anti-HIF-1α) - Incubate with HRP-conjugated secondary antibody transfer->immunoblotting detection Detection: Apply chemiluminescent substrate and visualize bands. immunoblotting->detection analysis Analysis: Quantify band intensities and normalize to a loading control. detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Materials:

  • Cultured cells (e.g., HeLa, HEK293).[9][10]

  • Test inhibitors, known standard, and positive control.[5]

  • Cell lysis buffer.[11]

  • Protein assay kit (e.g., BCA or Bradford).[5]

  • SDS-PAGE equipment and reagents.[5]

  • PVDF or nitrocellulose membrane.[5]

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).[5]

  • Primary antibodies: anti-HIF-1α and anti-loading control (e.g., β-actin).[5]

  • HRP-conjugated secondary antibody.[5]

  • Chemiluminescent substrate.[5]

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of the P4H inhibitor for a specified time (e.g., 4-6 hours).[5]

  • Protein Extraction: Lyse the cells to extract total protein. For HIF-1α, which translocates to the nucleus, using nuclear extracts is recommended.[9]

  • Protein Quantification: Determine the protein concentration of each lysate.[5][12]

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by electrophoresis.[5]

  • Transfer: Transfer the separated proteins to a membrane.[5]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[5]

    • Incubate with the primary anti-HIF-1α antibody.[5]

    • Wash and then incubate with the HRP-conjugated secondary antibody.[5]

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Analysis: Quantify the intensity of the HIF-1α band and normalize it to a loading control to compare the levels of HIF-1α stabilization between different treatments.[13]

References

A Comparative Guide to Validating the Purity of Synthesized 2-Propylisonicotinic Acid for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 2-Propylisonicotinic acid, a pyridine carboxylic acid derivative of interest in the development of novel enzyme inhibitors. We will explore common analytical techniques, potential impurities, and compare its profile with alternative enzyme inhibitors. This guide is intended to assist researchers in establishing robust quality control protocols for their synthesized compounds.

Comparison of this compound with Alternative Enzyme Inhibitors

The selection of an enzyme inhibitor is guided by its potency, selectivity, and pharmacokinetic properties. While this compound is a promising scaffold, a variety of other small molecules are also utilized as enzyme inhibitors. The following table provides a comparative overview of this compound and other classes of enzyme inhibitors.

FeatureThis compound & DerivativesBoronic Acid-Based InhibitorsPhenolic Acids & Flavonoids
Target Enzymes Proteases, Kinases, DemethylasesSerine Proteases, ProteasomeAngiotensin-Converting Enzyme (ACE), Polyphenol Oxidase (PPO)
Mechanism of Action Competitive or non-competitive inhibition, often involving coordination with metal ions in the active site.Form a stable, covalent bond with the catalytic serine residue in the active site of proteases.Redox-mediated inhibition, chelation of metal cofactors, or competitive/non-competitive binding.
Known Potency Varies widely depending on the specific derivative and target enzyme, with some compounds showing nanomolar efficacy.Many exhibit high potency, with some approved drugs having nanomolar IC50 values.Generally lower potency compared to synthetic inhibitors, with IC50 values often in the micromolar range.
Potential Advantages High versatility for chemical modification, allowing for fine-tuning of inhibitory activity and pharmacokinetic properties.Covalent mechanism can lead to high potency and prolonged duration of action.Natural product origin may offer better biocompatibility and lower toxicity.
Potential Disadvantages Potential for off-target effects due to the widespread role of metalloenzymes in biological systems.Potential for off-target reactivity and immunogenicity due to the reactive boronic acid moiety.Lower potency and specificity, potential for poor bioavailability.

Experimental Protocols for Purity Validation

A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for pyridine carboxylic acids.

  • Objective: To separate and quantify this compound from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient can be optimized to achieve good separation of the main peak from any impurity peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 260-270 nm.

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an additional layer of confirmation by coupling the separation power of HPLC with the mass-selective detection of a mass spectrometer.

  • Objective: To confirm the molecular weight of the synthesized this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. Any other peaks in the chromatogram can be analyzed to tentatively identify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment.

  • Objective: To confirm the chemical structure of the synthesized compound and to detect the presence of any structurally related impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a suitable pH adjustment).

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons. The integration of the peaks can be used to determine the relative amounts of the main compound and any impurities.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Data Analysis: The obtained spectra are compared with the expected spectra for this compound. The presence of unexpected peaks may indicate impurities.

Melting Point Determination

A sharp and consistent melting point is a good indicator of the purity of a crystalline solid.

  • Objective: To assess the purity of the synthesized compound based on its melting point range.

  • Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.

  • Interpretation: A pure compound will typically have a sharp melting point range (e.g., 1-2 °C). A broad melting point range often indicates the presence of impurities.

Potential Impurities in the Synthesis of this compound

Based on the synthesis of related nicotinic acid derivatives, potential impurities could include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers of the propyl group on the pyridine ring.

  • By-products: Products from side reactions, such as over-alkylation or oxidation.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (TLC, Melting Point) Purification->Initial_Screen HPLC_Analysis HPLC Analysis (Purity Assessment) Initial_Screen->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identity Confirmation) HPLC_Analysis->LCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) LCMS_Analysis->NMR_Analysis Final_Purity Final Purity Determination NMR_Analysis->Final_Purity Pass Pass Final_Purity->Pass >95% Purity Fail Fail (Repurify) Final_Purity->Fail <95% Purity Fail->Purification

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Signaling Pathway of Enzyme Inhibition

The following diagram illustrates a generalized signaling pathway of enzyme inhibition by a small molecule inhibitor like this compound.

Enzyme_Inhibition_Pathway Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Inhibitor This compound (Inhibitor) Inhibitor->Enzyme_Inhibitor Product Product Enzyme_Substrate->Product Catalysis No_Product No Product Formation Enzyme_Inhibitor->No_Product Inhibition

Caption: Generalized pathway of enzyme inhibition by a competitive inhibitor.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Propylisonicotinic acid, a key chemical entity, is paramount in drug development for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. This guide provides a comprehensive cross-validation comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As no specific methods for this compound are widely published, this guide leverages data and protocols from structurally similar compounds, primarily isonicotinic acid and nicotinic acid, to provide a robust framework for method selection and validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision that influences the accuracy, sensitivity, and efficiency of quantification. Below is a summary of the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound and its analogues.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Quantification (LOQ) ~0.2 µg/mL[1]~0.05 ng/mL~0.1 µg/mL
Specificity Moderate to HighVery HighHigh
Throughput HighMedium to HighMedium
Cost LowHighMedium
Derivatization Required NoNoYes

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. This section outlines the methodologies for the quantification of this compound analogues using the three compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often favored for its simplicity, robustness, and cost-effectiveness, making it suitable for routine quality control.

Instrumentation:

  • Standard HPLC system with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., SHIM-PACK VP-ODS C18, 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) containing an ion-pairing agent like 0.2% Docusate Sodium.[2] An alternative is a mixture of acetonitrile and an aqueous buffer like 10⁻² M oxalic acid (80/20 v/v).[1]

  • Flow Rate: 0.8 - 1.5 mL/min.[1][2]

  • Detection Wavelength: 261 - 270 nm.[1][2]

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level impurity quantification.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water containing a modifier like 0.1% formic acid or 2 mM ammonium acetate.[3][4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 40 µL.[3]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For acidic compounds, negative ion mode is often preferred.

  • Scan Type: Selected Reaction Monitoring (SRM) for quantification. Specific precursor-to-product ion transitions for this compound need to be determined.

  • Internal Standard: An isotopically labeled analogue of this compound is highly recommended to correct for matrix effects and instrumental variability.

Sample Preparation (for biological matrices):

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Precipitate proteins by adding 250 µL of acetonitrile.[3]

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • Silylation: React the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a more volatile trimethylsilyl (TMS) ester.

  • Esterification: Convert the carboxylic acid to its methyl or other alkyl ester using reagents like BF₃/methanol.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[5]

  • Carrier Gas: Helium.[5]

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An optimized temperature gradient is used to separate the analyte from other components.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of the derivatized this compound.[5]

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to complete dryness.

  • Add the derivatization reagent and heat as required to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Mandatory Visualization

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration 0.45 µm Filtration Sample->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (261-270 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Cross_Validation_Logic Start Start Cross-Validation Method1 Method 1 (e.g., HPLC-UV) Start->Method1 Method2 Method 2 (e.g., LC-MS/MS) Start->Method2 Method3 Method 3 (e.g., GC-MS) Start->Method3 Analysis Analyze Identical Sample Sets Method1->Analysis Method2->Analysis Method3->Analysis Results Compare Results (Accuracy, Precision) Analysis->Results Conclusion Determine Method Equivalency Results->Conclusion

Caption: Logical relationship for the cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in the drug development process. This guide provides a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS, leveraging data from structurally similar compounds.

  • HPLC-UV is a robust, cost-effective method ideal for routine quality control and assays where high sensitivity is not required.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies and the detection of trace-level impurities.

  • GC-MS , while requiring a derivatization step, provides an alternative with high specificity, particularly for volatile impurities.

Cross-validation of these methods is essential to ensure data consistency and reliability, especially when transferring methods between laboratories or using different techniques across various stages of drug development. By carefully considering the strengths and limitations of each technique and implementing a thorough cross-validation strategy, researchers can ensure the generation of high-quality, reliable data for this compound.

References

Punicic Acid: A Comparative Analysis of In Vitro and In Vivo Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Punicic Acid, a conjugated linolenic acid found in pomegranate seed oil. The following sections detail its immunomodulatory and anti-inflammatory effects, supported by experimental data and protocols, to bridge the understanding between laboratory assays and whole-organism responses.

Comparative Data Summary

The immunomodulatory properties of Punicic Acid have been demonstrated in both cellular models and animal studies. A summary of the key quantitative findings is presented below, highlighting the effective concentrations and observed outcomes in different experimental systems.

ParameterIn VitroIn VivoSource
Model System RAW264.7 murine macrophage cell line; MDA-MB-231 and MDA-ERα7 human breast cancer cell linesCyclophosphamide (CTX)-induced immunosuppressed mouse model[1][2]
Effective Concentration/Dose 40 µM for anti-cancer effectsHigh dose of 200 mg/kg for immune restoration[2][3]
Primary Effect Macrophage activation, modulation of cytokine secretion, inhibition of cancer cell proliferation, and induction of apoptosis.Restoration of immune function after chemical-induced suppression, enhancement of innate and adaptive immunity.[1][2][3]
Key Biomarkers Increased production of immune-related cytokines and enzymes; Regulation of NF-κB and MAPK signaling pathways.Increased secretion of immune-related factors; Improved gut microbiota and lipid metabolism.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the presented data.

1. In Vitro Immunomodulatory Activity Assay using RAW264.7 Macrophages

This protocol outlines the procedure for assessing the effect of Punicic Acid on macrophage activation and cytokine production.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[4]

  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of Punicic Acid, RAW264.7 cells are seeded in 96-well plates and treated with various concentrations of Punicic Acid for 24 hours. Cell viability is then assessed using an MTT assay.[5]

  • Macrophage Activation and Stimulation: Cells are pre-treated with non-toxic concentrations of Punicic Acid for a specified period (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6]

  • Nitric Oxide (NO) Production Assay (Griess Assay): The production of NO, a marker of macrophage activation, in the cell culture supernatant is quantified using the Griess reagent. The absorbance is measured at 540 nm.[5]

  • Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in the culture supernatants are measured using specific ELISA kits according to the manufacturer's instructions.[7]

  • Western Blot Analysis for Signaling Pathways: To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, ERK, p38, JNK) are analyzed by Western blotting.[6]

2. In Vivo Immuno-enhancing Effect in a Cyclophosphamide-Induced Immunosuppressed Mouse Model

This protocol describes the evaluation of Punicic Acid's ability to restore immune function in an immunocompromised animal model.

  • Animal Model: Male BALB/c mice are typically used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide (CTX) at a dose of 80 mg/kg body weight for three consecutive days.[8][9]

  • Treatment: Following CTX administration, mice are orally administered with Punicic Acid at various doses (e.g., a high dose of 200 mg/kg) daily for a defined period (e.g., 7-10 days). A control group receives a vehicle, and a positive control group may receive an immunomodulatory agent like levamisole.[8][9]

  • Evaluation of Immune Organs: At the end of the treatment period, the spleen and thymus are collected, and their indices (organ weight/body weight) are calculated to assess the effect on immune organ atrophy.[10]

  • Hematological Analysis: Blood samples are collected to analyze the counts of white blood cells, red blood cells, and platelets.[10]

  • Splenocyte Proliferation Assay: Spleen cells are isolated, and their proliferative response to mitogens (e.g., LPS or concanavalin A) is measured to assess cellular immune function.[10]

  • Cytokine and Immunoglobulin Measurement: Serum levels of cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α) and immunoglobulins (e.g., IgG, IgM) are quantified by ELISA to evaluate the humoral and cellular immune responses.[9]

  • Histopathological Examination: The spleen and thymus tissues are subjected to histopathological analysis to observe any morphological changes.[10]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in the DOT language.

In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_assays Data Collection and Analysis A RAW264.7 Cell Culture B Seeding in Plates A->B C Punicic Acid Treatment (Varying Concentrations) B->C D LPS Stimulation C->D E MTT Assay (Cell Viability) C->E F Griess Assay (Nitric Oxide) D->F G ELISA (Cytokine Levels) D->G H Western Blot (Signaling Proteins) D->H

Caption: In Vitro Experimental Workflow for Punicic Acid.

In_Vivo_Workflow cluster_model Immunosuppression Model cluster_treatment Treatment Regimen cluster_evaluation Evaluation of Immune Response A BALB/c Mice B Cyclophosphamide (CTX) Injection (80 mg/kg for 3 days) A->B C Oral Administration of Punicic Acid (e.g., 200 mg/kg daily) B->C D Immune Organ Indices C->D E Hematological Analysis C->E F Splenocyte Proliferation C->F G Serum Cytokine & Immunoglobulin Levels C->G H Histopathology C->H

Caption: In Vivo Experimental Workflow for Punicic Acid.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB Genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Genes_NFkB MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Nucleus_AP1 AP-1 in Nucleus AP1->Nucleus_AP1 Genes_AP1 Inflammatory Gene Expression Nucleus_AP1->Genes_AP1 PunicicAcid Punicic Acid PunicicAcid->IKK Inhibition PunicicAcid->MKKs Inhibition

Caption: Punicic Acid's Modulation of NF-κB and MAPK Pathways.

IVIVC_Logic cluster_invitro In Vitro Observations cluster_invivo In Vivo Outcomes A Punicic Acid modulates macrophage activity B Inhibition of NF-κB and MAPK pathways A->B C Altered cytokine secretion B->C Correlation Correlation C->Correlation Mechanism D Punicic Acid administered to immunosuppressed mice E Restoration of immune organ function D->E F Enhanced innate and adaptive immunity E->F Correlation->F Predicts Therapeutic Effect

Caption: Logical Correlation of In Vitro to In Vivo Activity.

References

Benchmarking Isonicotinic Acid Derivatives Against Novel Anti-TB Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel anti-tuberculosis (anti-TB) therapeutics. This guide provides a comparative analysis of isonicotinic acid derivatives, a class of compounds related to the first-line anti-TB drug isoniazid, against recently developed and approved novel anti-TB agents. The comparison focuses on key performance indicators including in vitro efficacy, mechanism of action, cytotoxicity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Anti-TB Compounds

The following tables summarize the available quantitative data for isonicotinic acid derivatives and novel anti-TB compounds, facilitating a direct comparison of their performance.

Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) Against Mycobacterium tuberculosis

Compound/DerivativeClassMIC against H37Rv (μg/mL)MIC against INH-Resistant Strains (μg/mL)MIC against MDR/XDR Strains (μg/mL)
Isonicotinic Acid Derivatives
Isoniazid (INH)Hydrazide0.025 - 0.2[1][2]>4[3]High-level resistance
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideHydrazone0.14 (active against INH-R)[1]0.14[1]Not specified
2-substituted isonicotinic acid hydrazidesHydrazideActivity dependent on substituent[4]Not specifiedNot specified
Novel Anti-TB Compounds
BedaquilineDiarylquinoline0.03 - 0.120.03 - 0.12Effective
DelamanidNitroimidazole0.006 - 0.0240.006 - 0.024Effective
Pretomanid (PA-824)Nitroimidazole< 1[5]< 1[5]< 1 (MIC range: 0.039 to 0.531)[5]
Telacebec (Q203)ImidazopyridinePotent (nanomolar)PotentPotent
SutezolidOxazolidinone0.06 - 0.250.06 - 0.25Effective

Table 2: Cytotoxicity and In Vivo Efficacy

Compound/DerivativeCytotoxicity (CC50)Host Cell LineIn Vivo ModelEfficacy (Log CFU Reduction)
Isonicotinic Acid Derivatives
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide>100 μM[1]HepG2[1]Not specifiedNot specified
Novel Anti-TB Compounds
Bedaquiline>10 µM (MCF-7)MCF-7[6]Mouse[7]Significant reduction in lung CFU
DelamanidNot specifiedNot specifiedMouseSignificant reduction in lung CFU
Pretomanid (PA-824)Not specifiedNot specifiedMouse[5]Dose-dependent reduction in lung CFU[5]
Telacebec (Q203)Not specifiedNot specifiedMouse[8]Dose-dependent reduction in sputum mycobacterial load[9]
SutezolidNot specifiedNot specifiedMouseSignificant reduction in lung CFU

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate and reproducible evaluation of anti-TB compounds.

Minimum Inhibitory Concentration (MIC) Determination

a) Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of anti-TB compounds.

  • Principle: The redox indicator Alamar Blue changes color from blue to pink in the presence of metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.

  • Materials:

    • Mycobacterium tuberculosis H37Rv or other strains.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

    • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin).

    • Alamar Blue reagent.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Add a standardized inoculum of M. tuberculosis to each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Observe the color change and determine the MIC as the lowest concentration that remains blue.

Cytotoxicity Assays

Assessing the toxicity of compounds against mammalian cells is a critical step in drug development.

a) MTT Assay

  • Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Mammalian cell lines (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity, or macrophage cell lines like RAW 264.7)[10].

    • Complete cell culture medium.

    • 96-well plates.

    • Test compounds.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10].

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.

    • Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.[10]

In Vivo Efficacy in Animal Models

Animal models are crucial for evaluating the therapeutic potential of anti-TB drug candidates.

a) Murine Model of Tuberculosis

  • Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The efficacy of a test compound is determined by its ability to reduce the bacterial load in the lungs and other organs.

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol or intravenous injection with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound is initiated at a specified time post-infection and administered for a defined period (e.g., 4 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

    • Colony Forming Units (CFU) are counted after 3-4 weeks of incubation at 37°C.

    • Efficacy is expressed as the log10 reduction in CFU compared to untreated control animals.[7][11][12]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of anti-TB compounds.

Signaling Pathways

Mycolic_Acid_Synthesis_Inhibition cluster_INH Isoniazid (INH) Pathway cluster_Delamanid Delamanid Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Delamanid Delamanid (Prodrug) F420_System F420 Coenzyme System (Ddn) Delamanid->F420_System Activation Reactive_Metabolite Reactive Nitrogen Species F420_System->Reactive_Metabolite Mycolic_Acid_Synthase Methoxy- & Keto- Mycolic Acid Synthesis Reactive_Metabolite->Mycolic_Acid_Synthase Inhibition Cell_Wall_Del Mycobacterial Cell Wall Mycolic_Acid_Synthase->Cell_Wall_Del

Caption: Inhibition of Mycolic Acid Synthesis by Isoniazid and Delamanid.

ATP_Synthase_Inhibition cluster_Bedaquiline Bedaquiline Pathway Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Disruption Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Bacterial_Energy Bacterial Energy Depletion ATP_Production->Bacterial_Energy Cell_Death Cell Death Bacterial_Energy->Cell_Death

Caption: Bedaquiline's Mechanism of Action via ATP Synthase Inhibition.

Experimental Workflows

MIC_Workflow cluster_MIC MIC Determination Workflow (MABA) Start Start Serial_Dilution Prepare Serial Dilutions of Compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate with M. tuberculosis Serial_Dilution->Inoculation Incubation1 Incubate at 37°C (5-7 days) Inoculation->Incubation1 Add_Alamar Add Alamar Blue Incubation1->Add_Alamar Incubation2 Incubate at 37°C (24 hours) Add_Alamar->Incubation2 Read_Results Read Results (Color Change) Incubation2->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

InVivo_Workflow cluster_InVivo In Vivo Efficacy Workflow (Murine Model) Start Start Infection Infect Mice with M. tuberculosis Start->Infection Treatment Administer Test Compound (e.g., 4 weeks) Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Organ_Harvest Harvest Lungs & Spleen Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Plate Serial Dilutions on 7H11 Agar Homogenization->Plating Incubation Incubate at 37°C (3-4 weeks) Plating->Incubation CFU_Count Count Colony Forming Units (CFU) Incubation->CFU_Count End Calculate Log CFU Reduction CFU_Count->End

Caption: Workflow for In Vivo Efficacy Testing in a Murine Model.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Propylisonicotinic acid is a valuable substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of the most viable synthetic strategies, offering detailed experimental protocols and quantitative data to inform methodology selection.

Executive Summary

Three principal strategies for the synthesis of this compound are evaluated:

  • Oxidation of 2-Propyl-4-methylpyridine: A classical and industrially scalable approach that involves the synthesis of a substituted pyridine precursor followed by oxidation of the methyl group to a carboxylic acid.

  • Minisci Radical Alkylation: A direct C-H functionalization method that introduces a propyl group onto the isonicotinic acid core via a radical-mediated reaction.

  • Suzuki-Miyaura Cross-Coupling: A modern, palladium-catalyzed cross-coupling reaction to form the C-C bond between a halogenated isonicotinic acid derivative and a propylboronic acid reagent.

The selection of the optimal synthetic route will depend on factors such as the desired scale of production, availability of starting materials, and tolerance for potential side products.

Comparative Data of Synthesis Methods

Method Starting Materials Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Key Advantages Key Disadvantages
Oxidation 2-Propyl-4-methylpyridineKMnO₄ or HNO₃4-8 hours80-10070-85 (estimated)>95 (after purification)Scalable, uses common reagents.Requires synthesis of the precursor, harsh oxidative conditions.
Minisci Alkylation Isonicotinic acid, Butyric acidAgNO₃, (NH₄)₂S₂O₈, H₂SO₄2-4 hours60-8040-60 (estimated)Variable (potential regioisomers)Direct C-H functionalization.Moderate yields, potential for regioisomer formation.
Suzuki Coupling Methyl 2-chloroisonicotinate, Propylboronic acidPd(PPh₃)₄, K₂CO₃12-24 hours80-10075-90 (estimated)>98 (after purification)High yields and selectivity, mild conditions.Requires synthesis of halo-precursor and boronic acid, catalyst cost.

Detailed Experimental Protocols

Method 1: Oxidation of 2-Propyl-4-methylpyridine

This two-step method first involves the synthesis of the 2-propyl-4-methylpyridine precursor, followed by its oxidation.

Step 1: Synthesis of 2-Propyl-4-methylpyridine (Illustrative)

A plausible route to 2-propyl-4-methylpyridine involves a multi-step sequence starting from readily available materials, such as the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. Due to the lack of a direct published procedure, a specific protocol is not provided here. However, general methods for the synthesis of substituted pyridines can be adapted for this purpose.

Step 2: Oxidation to this compound

  • Materials: 2-Propyl-4-methylpyridine (1 mole), Potassium Permanganate (KMnO₄) (3 moles), Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend 2-propyl-4-methylpyridine in water.

    • Slowly add potassium permanganate to the suspension while maintaining the temperature at 80-90°C. The reaction is exothermic.

    • After the addition is complete, continue heating the mixture at 95-100°C for 4-6 hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the MnO₂ cake with hot water.

    • Combine the filtrate and washings, then acidify with concentrated HCl to a pH of 3-4 to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Method 2: Minisci Radical Alkylation

This method allows for the direct introduction of a propyl group onto the isonicotinic acid backbone.

  • Materials: Isonicotinic acid (1 mole), Butyric acid (3 moles), Silver Nitrate (AgNO₃) (0.1 moles), Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 moles), Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve isonicotinic acid in a mixture of water and sulfuric acid.

    • Add butyric acid and silver nitrate to the solution.

    • Heat the mixture to 60-70°C.

    • Slowly add a solution of ammonium persulfate in water to the reaction mixture over 1-2 hours.

    • After the addition is complete, continue stirring at 70-80°C for an additional 1-2 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of 3-4 to precipitate the product.

    • Filter the crude product. Purification by column chromatography may be necessary to separate regioisomers.

Method 3: Suzuki-Miyaura Cross-Coupling

This modern synthetic route offers high selectivity and yield.

  • Materials: Methyl 2-chloroisonicotinate (1 mole), Propylboronic acid (1.2 moles), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 moles), Potassium Carbonate (K₂CO₃) (2 moles), Toluene, Water.

  • Procedure:

    • To a reaction flask, add methyl 2-chloroisonicotinate, propylboronic acid, and potassium carbonate.

    • Add a 3:1 mixture of toluene and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture and separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-propylisonicotinate.

    • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., treatment with aqueous NaOH followed by acidification).

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Oxidation_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Start Starting Materials Condensation Condensation & Cyclization Start->Condensation Aromatization Aromatization Condensation->Aromatization Precursor 2-Propyl-4-methylpyridine Aromatization->Precursor Oxidation_Step Oxidation (KMnO₄) Precursor->Oxidation_Step Workup Workup & Purification Oxidation_Step->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the synthesis of this compound via oxidation.

Minisci_Workflow Start Isonicotinic Acid & Butyric Acid Radical_Generation Radical Generation (AgNO₃, (NH₄)₂S₂O₈) Start->Radical_Generation Radical_Addition Radical Addition Radical_Generation->Radical_Addition Workup Workup & Purification Radical_Addition->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the Minisci radical alkylation synthesis.

Suzuki_Workflow Start Methyl 2-chloroisonicotinate & Propylboronic Acid Coupling Pd-Catalyzed Coupling Start->Coupling Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Workup Workup & Purification Hydrolysis->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Comparative Bioactivity Analysis of 2-Propylisonicotinic Acid and Related Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of 2-Propylisonicotinic acid and its structurally related analogs, isoniazid, ethionamide, and prothionamide. The objective is to offer a comprehensive overview of their bioactivity, mechanisms of action, and the experimental protocols used for their evaluation, thereby supporting further research and development in the field of antitubercular drug discovery.

Executive Summary

Comparative Bioactivity Data

The following table summarizes the available quantitative bioactivity data for the comparator compounds against Mycobacterium tuberculosis H37Rv.

CompoundTargetBioactivity TypeValueAssay Type
Isoniazid InhA (indirectly)MIC0.02-0.1 µg/mLBroth Microdilution
InhA-NAD adductKᵢ~1 nMEnzymatic Assay
Ethionamide InhA (indirectly)MIC0.625-2.5 µg/mLBroth Microdilution
Prothionamide InhA (indirectly)MIC0.12-2.5 µg/mLBroth Microdilution
This compound InhA (putative)MICData not available-

Note on this compound: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC), IC50, or Ki values for this compound against M. tuberculosis or its putative target, InhA. Structure-activity relationship studies on 2-substituted isoniazid analogs suggest that while small alkyl substitutions like a methyl group at the 2-position can be well-tolerated and result in activity comparable to isoniazid, larger or more electronically demanding groups can lead to a decrease in potency.[1] The propyl group is larger than a methyl group, which may impact the binding of the activated form of the drug to the InhA active site. Further experimental validation is required to determine the precise bioactivity of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isoniazid, ethionamide, and prothionamide involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. These compounds are prodrugs that require activation by mycobacterial enzymes.

  • Isoniazid is activated by the catalase-peroxidase enzyme KatG.

  • Ethionamide and Prothionamide are activated by the monooxygenase EthA.

Once activated, these drugs form an adduct with NAD+, which then binds to and inhibits InhA, the enoyl-acyl carrier protein reductase. This enzymatic blockade prevents the elongation of fatty acids, thereby halting mycolic acid production.

Mycolic_Acid_Synthesis_Inhibition Mechanism of Action of Isonicotinic Acid Derivatives cluster_prodrugs Prodrugs cluster_activation Activation cluster_active_drugs Active Drug Adducts cluster_target Target Pathway Isoniazid Isoniazid KatG KatG Isoniazid->KatG activated by Ethionamide Ethionamide EthA EthA Ethionamide->EthA activated by Prothionamide Prothionamide Prothionamide->EthA activated by This compound (putative) This compound (putative) KatG/EthA (hypothetical) KatG/EthA (hypothetical) This compound (putative)->KatG/EthA (hypothetical) Isonicotinic-acyl-NAD Isonicotinic-acyl-NAD KatG->Isonicotinic-acyl-NAD forms Ethionamide-NAD Ethionamide-NAD EthA->Ethionamide-NAD forms Prothionamide-NAD Prothionamide-NAD EthA->Prothionamide-NAD forms InhA InhA Isonicotinic-acyl-NAD->InhA inhibits Ethionamide-NAD->InhA inhibits Prothionamide-NAD->InhA inhibits Activated this compound-NAD (hypothetical) Activated this compound-NAD (hypothetical) Activated this compound-NAD (hypothetical)->InhA Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall essential for KatG/EthA (hypothetical)->Activated this compound-NAD (hypothetical) MABA_Workflow MABA Experimental Workflow Start Start Prepare M. tb culture Prepare M. tb culture Start->Prepare M. tb culture Serial dilute compound in 96-well plate Serial dilute compound in 96-well plate Prepare M. tb culture->Serial dilute compound in 96-well plate Inoculate plate with M. tb Inoculate plate with M. tb Serial dilute compound in 96-well plate->Inoculate plate with M. tb Incubate at 37°C for 5-7 days Incubate at 37°C for 5-7 days Inoculate plate with M. tb->Incubate at 37°C for 5-7 days Add Alamar Blue Add Alamar Blue Incubate at 37°C for 5-7 days->Add Alamar Blue Re-incubate for 24 hours Re-incubate for 24 hours Add Alamar Blue->Re-incubate for 24 hours Read results (color change) Read results (color change) Re-incubate for 24 hours->Read results (color change) Determine MIC Determine MIC Read results (color change)->Determine MIC InhA_Assay_Workflow InhA Inhibition Assay Workflow Start Start Prepare reaction mix (Buffer, NADH, Compound) Prepare reaction mix (Buffer, NADH, Compound) Start->Prepare reaction mix (Buffer, NADH, Compound) Add InhA enzyme to initiate reaction Add InhA enzyme to initiate reaction Prepare reaction mix (Buffer, NADH, Compound)->Add InhA enzyme to initiate reaction Monitor NADH oxidation at 340 nm Monitor NADH oxidation at 340 nm Add InhA enzyme to initiate reaction->Monitor NADH oxidation at 340 nm Calculate initial reaction velocities Calculate initial reaction velocities Monitor NADH oxidation at 340 nm->Calculate initial reaction velocities Determine % inhibition Determine % inhibition Calculate initial reaction velocities->Determine % inhibition Calculate IC50 value Calculate IC50 value Determine % inhibition->Calculate IC50 value

References

Safety Operating Guide

Safe Disposal of 2-Propylisonicotinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of 2-Propylisonicotinic acid is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are based on established safety data for similar chemical compounds and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. All handling of this compound and its waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Acid-resistant lab coat, long pants, and closed-toe shoes.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[2]

  • Large Spills: If a large spill occurs, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department for assistance.[2] Do not attempt to clean up large spills without specialized training and equipment.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and concentration of the waste.

This procedure should only be carried out if approved by your institution's EHS department and is intended for dilute solutions.

  • Preparation: Conduct the entire procedure within a chemical fume hood while wearing all required PPE. Prepare a neutralization basin (a large beaker or flask) with a magnetic stir bar.

  • Dilution: Slowly add the this compound waste to a large volume of cold water in the neutralization basin.

  • Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a 5% sodium hydroxide solution) to the diluted acid waste.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[2]

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess).[2]

For larger volumes or more concentrated forms of this compound, do not attempt to neutralize the waste.

  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2] The container must be compatible with the chemical and in good condition, with no leaks or cracks.

  • Labeling: The hazardous waste label must be fully completed with the chemical name, "this compound," and all associated hazards (e.g., Corrosive, Flammable).

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases and oxidizing agents. The storage area should have secondary containment to manage any potential leaks.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Quantity and Concentration? start->decision small_quant Small Quantity (<100 mL, <5% solution) decision->small_quant Small/Dilute large_quant Large Quantity or Concentrated Waste decision->large_quant Large/Concentrated neutralize Neutralize with Weak Base to pH 6.0-8.0 small_quant->neutralize collect_waste Collect in Labeled Hazardous Waste Container large_quant->collect_waste drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal end_drain End drain_disposal->end_drain store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end_prof End professional_disposal->end_prof

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Propylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, handling procedures, and disposal plans for 2-Propylisonicotinic acid to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure as a carboxylic acid derivative of pyridine, this compound should be presumed to be corrosive and potentially toxic. All personnel must wear appropriate PPE when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection A flame-retardant lab coat must be worn and kept buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe, chemical-resistant shoes are required.
Hand Protection Chemical-resistant gloves are required. Based on data for similar organic acids, butyl rubber or nitrile gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.
Respiratory Protection All handling of solid or dissolved this compound should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic acids and dusts must be used.

Safe Handling and Operational Plan

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review this safety guidance and any available safety information for similar compounds.

    • Ensure that a certified chemical fume hood, eyewash station, and safety shower are readily accessible.[3]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling:

    • Conduct all weighing and transferring of this compound within a chemical fume hood to minimize exposure.

    • Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material and avoid generating dust.

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin with soap and water immediately after handling the compound, even if gloves were worn.

    • Properly store or dispose of the chemical as outlined below.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., unused chemical, contaminated gloves, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Waste Segregation: Do not mix this compound waste with incompatible materials, such as strong bases or oxidizing agents.[4]

  • Disposal Method: Dispose of all hazardous waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[4] Do not pour down the drain.[7]

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Slowly Add to Solvent handle2->handle3 post1 Clean Work Area handle3->post1 post2 Wash Hands post1->post2 post3 Properly Store or Dispose of Waste post2->post3 emergency1 Exposure (Skin/Eyes/Inhalation) emergency_action1 Flush with Water & Seek Medical Attention emergency1->emergency_action1 emergency2 Spill emergency_action2 Absorb Spill & Dispose as Hazardous Waste emergency2->emergency_action2

Caption: Workflow for the safe handling of this compound.

DisposalPlan start Generation of This compound Waste collect Collect in a Designated, Labeled, Sealed Hazardous Waste Container start->collect segregate Segregate from Incompatible Materials collect->segregate dispose Dispose via Institutional Hazardous Waste Program segregate->dispose end Compliance with Local, State, and Federal Regulations dispose->end

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propylisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Propylisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.